Euphenol
Description
Propriétés
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-WZLOIPHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Eugenol: A Technical Guide for Researchers
Introduction
Eugenol (B1671780) (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound predominantly found in clove oil, with significant presence in other botanicals such as nutmeg, cinnamon, and basil.[1][2] Long recognized for its therapeutic properties, eugenol is a molecule of great interest in drug development due to its well-documented anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological effects of eugenol, tailored for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
Eugenol's therapeutic versatility stems from its ability to modulate a wide array of cellular and molecular pathways. Its primary mechanisms of action can be broadly categorized into anti-inflammatory, anticancer, and antioxidant effects, each involving intricate signaling cascades.
Anti-inflammatory Activity
Eugenol exerts potent anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression. Eugenol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The mechanism of NF-κB inhibition involves the suppression of the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active p65 subunit to the nucleus, thus blocking the transcription of pro-inflammatory genes. Furthermore, eugenol has been found to directly bind to NF-κB, further inhibiting its activity.
Eugenol also modulates the mitogen-activated protein kinase (MAPK) signaling pathway, another crucial regulator of inflammation. Specifically, it can inhibit the phosphorylation of key MAPK proteins such as ERK1/2 and p38.
Signaling Pathway: Eugenol's Inhibition of the NF-κB Pathway
References
Euphenol chemical structure and properties
Note to the reader: Based on the provided topic, it is highly likely that "Euphenol" is a misspelling of "Eugenol," a well-researched phenolic compound. This technical guide will, therefore, focus on the chemical structure, properties, and biological activities of Eugenol.
An In-depth Technical Guide to Eugenol
This guide provides a comprehensive overview of Eugenol (4-allyl-2-methoxyphenol), a key bioactive compound found in several essential oils. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activities, and underlying molecular mechanisms.
Chemical Structure and Properties
Eugenol is an aromatic phenolic compound belonging to the phenylpropanoid class.[1] Its structure consists of a guaiacol (B22219) (2-methoxyphenol) core with an allyl chain substituent.[2][3] This structure, particularly the phenolic hydroxyl group, is crucial for its biological activities.[4]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-methoxy-4-(2-propen-1-yl)phenol[5] |
| CAS Number | 97-53-0 |
| Chemical Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| SMILES | COc1cc(CC=C)ccc1O |
| InChI Key | RRAFCDWBNXTKKO-UHFFFAOYSA-N |
Physicochemical Properties
Eugenol is a colorless to pale yellow, aromatic oily liquid with a characteristic spicy, clove-like scent. It is sparingly soluble in water but miscible with organic solvents like alcohol, ether, and chloroform.
| Property | Value |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Pleasant, spicy, clove-like |
| Melting Point | -12 to -7.5 °C |
| Boiling Point | 254 °C |
| Density | ~1.06 g/cm³ |
| pKa | 10.19 |
| Water Solubility | ~2.46 g/L |
| Refractive Index (n20/D) | ~1.541 |
Biological Activities and Therapeutic Potential
Eugenol exhibits a wide spectrum of pharmacological effects, making it a subject of interest for therapeutic applications. Its bioactivity is largely attributed to its antioxidant and anti-inflammatory properties. The World Health Organization (WHO) has declared Eugenol as generally recognized as safe (GRAS).
Summary of Biological Activities
| Activity | Description | IC₅₀ / Effective Concentration |
| Antioxidant | Scavenges free radicals like DPPH and protects against oxidative damage. | DPPH Scavenging Activity: 88.93% at 200 ppm |
| Anti-inflammatory | Inhibits key inflammatory mediators and pathways, such as NF-κB and COX-2. | Reduces TNF-α, IL-1β, and IL-6 in LPS-stimulated cells (15-50 μM) |
| Anticancer | Induces apoptosis and inhibits proliferation and metastasis in various cancer cell lines. | MCF-7 Breast Cancer Cells: 17.6 - 36.43 µg/mL; HCT-15 Colon Cancer Cells: 300 µM |
| Antimicrobial | Shows broad-spectrum activity against bacteria (e.g., S. aureus, E. coli) and fungi. | MIC against S. aureus: 1200 µg/mL |
| Analgesic | Has been traditionally used in dentistry for its pain-relieving properties. | N/A |
| Neuroprotective | Exhibits protective effects against neurotoxicity. | N/A |
Key Signaling Pathways Modulated by Eugenol
Eugenol exerts its biological effects by modulating several critical intracellular signaling pathways. These mechanisms are central to its anti-inflammatory, antioxidant, and anticancer activities.
Inhibition of NF-κB Signaling Pathway
Eugenol is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation. It can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.
Activation of Nrf2 Antioxidant Pathway
Eugenol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses. By promoting the nuclear translocation of Nrf2, Eugenol enhances the expression of antioxidant genes, such as heme oxygenase-1 (HO-1), protecting cells from oxidative stress.
Downregulation of c-Myc/PGC-1β/ERRα Signaling in Cancer
In the context of cancer metabolism, Eugenol has been shown to inhibit oxidative phosphorylation and fatty acid oxidation. It achieves this by downregulating the c-Myc/PGC-1β/ERRα signaling pathway, which is critical for energy production in rapidly proliferating cancer cells. This action suggests a potential mechanism for its anticancer effects by targeting cellular energy metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. lakeland.edu [lakeland.edu]
- 3. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Triterpenoid Euphol: A Technical Guide to Natural Sources and Extraction
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Euphol (B7945317), a tetracyclic triterpene alcohol, is a bioactive natural product of significant interest to the pharmaceutical and scientific communities. Exhibiting a range of pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects, euphol presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of euphol, details its biosynthetic origins, and offers meticulous protocols for its extraction, isolation, and quantification. All quantitative data are systematically presented in tabular format for ease of comparison, and key processes are visualized through diagrams to facilitate a deeper understanding of the methodologies and biochemical pathways involved.
Natural Sources of Euphol
Euphol is predominantly found within the plant kingdom, with the Euphorbiaceae family being the most prolific source. The milky latex produced by many species in the Euphorbia genus is a particularly rich reservoir of this triterpenoid (B12794562). Other plant families, including Clusiaceae, Cucurbitaceae, and Theaceae, have also been reported to contain euphol, albeit typically in lower concentrations.[1]
Principal Botanical Sources
The primary and most cited sources for the isolation of euphol are species within the Euphorbia genus. Key species include:
-
Euphorbia tirucalli (Pencil Cactus): The latex of this succulent is a well-documented and abundant source of euphol, frequently utilized in research for its isolation.[2][3]
-
Euphorbia antiquorum (Antique Spurge): The latex of this species is also known to contain significant quantities of euphol.[2]
-
Euphorbia umbellata: This species is another notable source of euphol.
-
Euphorbia kansui (Kansui Root): The roots of this plant, a component of traditional Chinese medicine, have been identified as a source of euphol.
Quantitative Analysis of Euphol Content
The concentration of euphol can vary considerably based on the plant species, the specific part of the plant utilized, the geographical origin, and the extraction methodology employed. The following table summarizes the available quantitative data regarding euphol content in various Euphorbia species.
| Plant Species | Analytical Method | Euphol Concentration/Purity | Reference |
| Euphorbia tirucalli | GC-MS | Major Triterpene | |
| Euphorbia tirucalli | HPLC | Purity >95% | |
| Euphorbia umbellata | Not Specified | Major Constituent | |
| Euphorbia antiquorum | Not Specified | Present | |
| Euphorbia neriifolia | Not Specified | Present |
Note: "Major Triterpene" or "Present" indicates that euphol was identified as a significant component, but specific quantitative data was not provided in the cited source.
Biosynthesis of Euphol
Euphol is synthesized in plants via the mevalonate (B85504) (MVA) pathway , which is responsible for the production of all isoprenoids. This intricate biochemical cascade begins with acetyl-CoA and culminates in the cyclization of 2,3-oxidosqualene (B107256) to form the characteristic tetracyclic structure of euphol.
The key stages of euphol biosynthesis are:
-
Formation of Isopentenyl Pyrophosphate (IPP): Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into the fundamental five-carbon building block, IPP.
-
Formation of Squalene (B77637): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP to form the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to create the 30-carbon precursor, squalene.
-
Cyclization to Euphol: Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. This epoxide is then cyclized by a specific oxidosqualene cyclase (OSC), known as euphol synthase, to yield the tetracyclic euphol structure. This enzymatic step is a remarkable feat of stereospecific catalysis, orchestrating the formation of multiple rings in a single transformation.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and quantification of euphol from its primary natural source, Euphorbia tirucalli latex.
Extraction of Crude Euphol from Euphorbia tirucalli Latex
Objective: To obtain a crude extract rich in euphol from the latex of E. tirucalli.
Materials:
-
Fresh latex of E. tirucalli
-
Methanol (B129727) (analytical grade)
-
n-Hexane (analytical grade)
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Beakers, separating funnel, rotary evaporator, filter paper
Procedure:
-
Collect fresh latex from E. tirucalli by making small incisions on the plant stems.
-
To prevent coagulation, immediately dilute the collected latex with an equal volume of methanol.
-
In a separating funnel, extract the methanolic solution three times with an equal volume of n-hexane.
-
Combine the n-hexane fractions and wash with distilled water to remove any residual methanol.
-
Dry the n-hexane extract over anhydrous sodium sulfate and then filter.
-
Concentrate the filtered n-hexane extract under reduced pressure using a rotary evaporator to yield the crude euphol extract.
Isolation and Purification of Euphol by Column Chromatography
Objective: To isolate and purify euphol from the crude extract.
Materials:
-
Crude euphol extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass column, beakers, test tubes, TLC plates (silica gel 60 F254)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions of the eluate in test tubes.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).
-
Visualize the spots on the TLC plates under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound with the same Rf value as a pure euphol standard.
-
Evaporate the solvent from the pooled fractions to obtain purified euphol.
-
For higher purity, the euphol can be crystallized from a solvent system such as methanol-acetone.
Quantitative Analysis of Euphol by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of euphol in an extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure euphol in methanol at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the peak area corresponding to euphol.
-
Quantification: Calculate the concentration of euphol in the sample by interpolating its peak area on the calibration curve.
Conclusion
Euphol is a triterpenoid with considerable therapeutic potential, readily accessible from natural sources, particularly the latex of Euphorbia species. A thorough understanding of its biosynthetic pathway provides a basis for potential biotechnological production methods, which could ensure a sustainable and consistent supply for future research and development. The detailed protocols for extraction, isolation, and quantification outlined in this guide offer a robust framework for researchers to obtain high-purity euphol for pharmacological studies and to accurately assess its concentration in various natural matrices. These methodologies are fundamental to advancing the exploration of euphol as a lead compound in drug discovery.
References
In-Depth Technical Guide to Euphenol (Eugenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Euphenol, more commonly known as Eugenol (B1671780). It details its chemical identity, biological activities, and the molecular mechanisms through which it exerts its effects. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and related scientific disciplines.
Chemical Identification
Eugenol is a naturally occurring phenolic compound that is the primary component of clove oil. It is also found in other plants such as nutmeg, cinnamon, and basil.
| Identifier | Value | Citation |
| CAS Number | 97-53-0 | [1][2][3] |
| IUPAC Name | 2-methoxy-4-prop-2-enylphenol | [1] |
| Chemical Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | |
| InChI | InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3 | |
| InChIKey | RRAFCDWBNXTKKO-UHFFFAOYSA-N | |
| SMILES | COC1=C(C=CC(=C1)CC=C)O |
Physicochemical Properties
| Property | Value | Citation |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Pleasant, spicy, clove-like | |
| Melting Point | -7.5 °C | |
| Boiling Point | 254 °C | |
| Density | 1.06 g/cm³ |
Biological Activities and Signaling Pathways
Eugenol exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. These effects are mediated through its interaction with various cellular signaling pathways.
Antioxidant Activity
Eugenol demonstrates significant antioxidant properties by scavenging free radicals and inhibiting the generation of reactive oxygen species (ROS). Its mechanism of action involves the modulation of the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress.
Caption: Eugenol's antioxidant mechanism via Nrf2 pathway activation.
Anti-inflammatory Activity
Eugenol exerts potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins. This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways. Eugenol can also inhibit the cyclooxygenase-2 (COX-2) enzyme, reducing the synthesis of prostaglandins (B1171923) involved in inflammation.
Caption: Eugenol's inhibition of key pro-inflammatory signaling pathways.
Antimicrobial Activity
Eugenol possesses broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Eugenol can also inhibit microbial enzymes, such as amylase and protease, and interfere with their metabolic processes.
Caption: Workflow of Eugenol's antimicrobial mechanism of action.
Anticancer Activity
Eugenol has demonstrated potential anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. It can modulate several signaling pathways implicated in cancer, including the NF-κB and MAPK pathways. Eugenol can also arrest the cell cycle and has been shown to enhance the production of ROS in cancer cells, leading to cytotoxicity.
Experimental Protocols
Extraction of Eugenol from Cloves (Steam Distillation)
This protocol describes the extraction of eugenol from whole cloves using steam distillation.
Materials:
-
Whole cloves
-
Distilled water
-
250 mL round-bottom flask
-
Heating mantle or sand bath
-
Distillation apparatus (Claisen head, condenser, receiving flask)
-
Separatory funnel
Procedure:
-
Place 25 g of whole cloves and 100 mL of distilled water into a 250 mL round-bottom flask.
-
Set up the steam distillation apparatus.
-
Heat the flask to generate steam and begin co-distillation.
-
Collect approximately 60 mL of the distillate, which will be a milky white emulsion.
-
Allow the distillate to cool to room temperature.
-
Transfer the distillate to a 250 mL separatory funnel.
-
Extract the eugenol from the distillate using three 15 mL portions of dichloromethane.
-
Combine the organic layers and evaporate the dichloromethane on a steam bath in a fume hood to obtain crude eugenol.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This protocol outlines the determination of eugenol's antioxidant capacity by measuring its ability to scavenge the DPPH radical.
Materials:
-
Eugenol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of eugenol and ascorbic acid in methanol.
-
In a 96-well plate, add 50 µL of each sample concentration to 250 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Anti-inflammatory Activity Assessment (Cytokine Production in Macrophages)
This protocol describes how to assess the anti-inflammatory effect of eugenol by measuring its impact on cytokine production in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Eugenol
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of eugenol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by eugenol compared to the LPS-stimulated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of eugenol against a specific microorganism.
Materials:
-
Eugenol
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of eugenol in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no eugenol) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of eugenol that completely inhibits the visible growth of the microorganism.
Analysis of Signaling Pathways (Western Blotting)
This protocol provides a general workflow for analyzing the effect of eugenol on protein expression in signaling pathways like NF-κB and MAPK.
Materials:
-
Cells or tissue samples treated with eugenol
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-p-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells or tissue samples in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
References
Pharmacokinetics and Metabolism of Euphenol: A Technical Guide
Disclaimer: Due to the limited availability of public research on a compound specifically named "Euphenol," this guide utilizes Curcumin as a well-researched model compound to illustrate the requested in-depth analysis of pharmacokinetic and metabolic profiles. Curcumin, a polyphenol, undergoes extensive investigation, providing a robust dataset for this technical whitepaper.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the absorption, distribution, metabolism, and excretion (ADME) of Curcumin, supported by experimental data and methodologies.
Introduction
Curcumin is the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa). Despite its therapeutic potential in various diseases, its clinical application is often hindered by poor bioavailability, stemming from low aqueous solubility, rapid metabolism, and systemic elimination. A thorough understanding of its pharmacokinetic and metabolic fate is crucial for developing strategies to enhance its therapeutic efficacy.
Pharmacokinetic Profile
The oral bioavailability of Curcumin is notably low in both preclinical and clinical studies. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Pharmacokinetic Parameters of Curcumin in Rodents following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Rat | 500 | 50.3 ± 6.1 | 0.83 | 237.9 ± 38.6 | 1.7 | |
| Mouse | 100 | 2.25 ± 0.4 | 1 | 5.5 ± 1.2 | 2.1 | Not specified |
| Rat | 2000 | 13.7 | 0.5-1 | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of Curcumin in Humans following Oral Administration
| Dose (g) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Subjects | Reference |
| 2 | Standard | Undetectable | - | - | 6 | |
| 4 | Standard | 2.2 - 11.1 | 1-1.5 | Not specified | 25 | |
| 8 | Standard | 6.5 - 51.4 | 1.5-2 | Not specified | 25 | |
| 10 | Standard | 51.4 | 2 | Not specified | 25 | |
| 12 | Standard | 51.4 | 2 | Not specified | 25 |
Experimental Protocols
A detailed understanding of the methodologies employed in pharmacokinetic studies is essential for data interpretation and comparison.
A representative experimental workflow for assessing Curcumin's pharmacokinetics in rats is as follows:
-
Animal Model: Male Wistar rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration: A suspension of Curcumin in a vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally via gavage at a specified dose.
-
Blood Sampling: Blood samples (approx. 0.5 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Curcumin and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Caption: Workflow for a typical preclinical pharmacokinetic study of Curcumin.
Metabolism
Curcumin undergoes extensive metabolism in the intestines and liver, which is a primary reason for its low systemic bioavailability. The major metabolic pathways are conjugation and reduction.
-
Conjugation: The phenolic hydroxyl groups of Curcumin are susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs), forming Curcumin glucuronide and Curcumin sulfate, respectively. These conjugates are more water-soluble and are readily eliminated.
-
Reduction: The α,β-unsaturated β-diketone moiety of Curcumin can be reduced by alcohol dehydrogenase to yield dihydrocurcumin (B1670591) and tetrahydrocurcumin (B193312). These reductive metabolites also undergo subsequent conjugation reactions.
The primary metabolites found in plasma and urine are Curcumin glucuronide and tetrahydrocurcumin glucuronide.
Caption: Major metabolic pathways of Curcumin.
Distribution
Following absorption, Curcumin is distributed to various tissues. However, due to its rapid metabolism, plasma concentrations of the parent compound are very low. Studies using radiolabeled Curcumin have shown its presence in the gastrointestinal tract, liver, and kidneys. Its ability to cross the blood-brain barrier is limited, though some studies suggest that it can be detected in brain tissue at low levels.
Excretion
The primary route of excretion for Curcumin and its metabolites is through the feces, with biliary excretion playing a significant role. A smaller portion is eliminated in the urine, mainly as conjugated metabolites. The extensive enterohepatic circulation of Curcumin and its metabolites may contribute to its prolonged presence in the gastrointestinal tract.
Conclusion
The pharmacokinetic profile of Curcumin is characterized by poor oral absorption, rapid and extensive metabolism, and efficient systemic elimination. The primary metabolic pathways involve conjugation (glucuronidation and sulfation) and reduction. These factors collectively contribute to its low bioavailability, posing a significant challenge to its clinical development. Future research and development efforts should focus on novel formulations and delivery systems to overcome these pharmacokinetic limitations and enhance the therapeutic potential of this promising natural compound.
An In-Depth Technical Guide on the In Vitro Antioxidant Activity of Euphenol (Eugenol)
A Note on Terminology: The query specifies "Euphenol." Scientific literature extensively covers the antioxidant properties of "Eugenol" (IUPAC name: 4-allyl-2-methoxyphenol), a major component of clove oil. It is presumed that "this compound" refers to Eugenol (B1671780), and this guide will proceed based on the substantial body of research available for Eugenol.
This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Eugenol, tailored for researchers, scientists, and professionals in drug development. It synthesizes quantitative data, details common experimental protocols, and visualizes key mechanistic pathways.
Quantitative Assessment of In Vitro Antioxidant Activity
Eugenol demonstrates significant antioxidant capacity across a range of in vitro assays. Its efficacy is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[1] The following table summarizes key quantitative findings from various studies.
| Assay Type | Eugenol Concentration | Observed Effect | Comparison with Standards | Source(s) |
| Lipid Peroxidation Inhibition | 15 µg/mL | 96.7% inhibition of linoleic acid emulsion peroxidation.[2][3] | More effective than α-tocopherol (84.6%) and BHA (95.4%); slightly less effective than BHT (99.7%) at the same concentration.[2][3] | |
| Lipid Peroxidation Inhibition | Not specified | Completely inhibited both iron and Fenton reagent-mediated lipid peroxidation. | Inhibitory activity was about fivefold higher than α-tocopherol and tenfold less than BHT. | |
| DPPH Radical Scavenging | 25 µg/mL | ~80% radical scavenging activity. | Ascorbic acid (50 µg/mL) showed >90% scavenging. | |
| ABTS Radical Scavenging | Not specified | High capacity to scavenge ABTS radicals. | Derivatives of eugenol showed EC50 values from 0.085 to 0.327 mg/mL compared to Trolox (0.004 mg/mL). | |
| Ferric Reducing Antioxidant Power (FRAP) | 25 µg/mL | FRAP value of approximately 300 µM Fe²⁺ equivalents. | Comparable to bis-eugenol (~275 µM) and clove oil (~225 µM) at the same concentration. | |
| ROS Inhibition (in neutrophils) | IC₅₀ = 5 µg/mL | Inhibited the formation of Reactive Oxygen Species (ROS) in a concentration-dependent manner. | Not specified. |
Mechanisms of Antioxidant Action
Eugenol exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant pathways.
Direct Radical Scavenging
The phenolic structure of Eugenol is central to its ability to directly neutralize free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to an unstable radical, thereby stabilizing it and preventing a cascade of oxidative damage. This process is a form of hydrogen atom transfer (HAT).
Modulation of the Nrf2-ARE Signaling Pathway
Beyond direct scavenging, Eugenol activates the body's own antioxidant defense systems. It modulates the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, which is a critical regulator of endogenous antioxidant production.
Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Eugenol can interfere with this process, potentially by inhibiting the ubiquitination of the Nrf2 complex. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the ARE in the promoter region of various antioxidant genes. This binding initiates the transcription of protective enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), enhancing the cell's overall capacity to combat oxidative stress.
Detailed Experimental Protocols
The following sections describe standardized protocols for common in vitro antioxidant assays used to evaluate Eugenol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.
-
Reagents & Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).
-
Eugenol stock solution and serial dilutions.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Methanol or ethanol.
-
UV-Vis Spectrophotometer.
-
96-well microplate or cuvettes.
-
-
Protocol Workflow:
-
Prepare a working solution of DPPH in methanol or ethanol. Protect from light.
-
In a 96-well plate, add a specific volume of Eugenol dilutions to the wells.
-
Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:3 or 1:2 sample to DPPH solution (e.g., 50 µL sample + 150 µL DPPH).
-
Prepare a blank (solvent only) and a control (solvent + DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all wells at 517 nm.
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting scavenging activity against Eugenol concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
-
Principle: Antioxidants donate electrons or hydrogen atoms to ABTS•⁺, causing the solution to lose its color. The decolorization is measured by the decrease in absorbance at ~734 nm.
-
Reagents & Equipment:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate (e.g., 2.45 mM).
-
Eugenol stock solution and serial dilutions.
-
Positive control (e.g., Trolox).
-
Ethanol or phosphate (B84403) buffer.
-
UV-Vis Spectrophotometer.
-
-
Protocol Workflow:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of ABTS stock solution and potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the Eugenol dilutions to a fixed volume of the diluted ABTS•⁺ solution (e.g., 10 µL sample + 190 µL ABTS•⁺).
-
Incubate for a set time (e.g., 6-30 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Results are calculated similarly to the DPPH assay. Often, they are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which is monitored by the increase in absorbance at ~593 nm.
-
Reagents & Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
TPTZ solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM).
-
Eugenol stock solution and serial dilutions.
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve.
-
Water bath (37°C).
-
UV-Vis Spectrophotometer.
-
-
Protocol Workflow:
-
Prepare the fresh FRAP working reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the Eugenol sample or standard to a large volume of the FRAP reagent (e.g., 20 µL sample + 180 µL FRAP reagent).
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated using known concentrations of FeSO₄.
-
The antioxidant capacity of Eugenol is determined by comparing its absorbance to the standard curve and is expressed as µmol Fe²⁺ equivalents per unit of sample.
-
Conclusion
The in vitro evidence strongly supports the classification of Eugenol as a potent natural antioxidant. It functions both as a primary antioxidant through direct and rapid scavenging of free radicals and as a secondary antioxidant by upregulating crucial endogenous enzymatic defenses via the Nrf2 signaling pathway. Its efficacy, which is comparable and in some cases superior to standard antioxidants like α-tocopherol, makes it a compelling molecule for further investigation in the development of pharmaceuticals and nutraceuticals aimed at mitigating oxidative stress.
References
An In-depth Technical Guide to Euphenol (Eugenol) Derivatives: Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eugenol (B1671780), a naturally occurring phenolic compound abundant in essential oils like clove oil, has garnered significant scientific interest due to its diverse pharmacological properties. Its versatile chemical structure, featuring hydroxyl, methoxy, and allyl functional groups, serves as a scaffold for the synthesis of a wide array of derivatives with enhanced or novel therapeutic activities. This technical guide provides a comprehensive overview of the synthesis of eugenol derivatives and explores their significant potential in drug discovery, with a focus on their antibacterial, anticancer, and anti-inflammatory activities. Detailed experimental protocols for the synthesis of key derivatives are provided, alongside a summary of their biological activities supported by quantitative data. Furthermore, this guide illustrates the key signaling pathways modulated by eugenol and its derivatives, offering insights into their mechanisms of action.
Introduction to Eugenol
Eugenol (IUPAC name: 2-methoxy-4-(2-propenyl)phenol; CAS No: 97-53-0) is a phenylpropanoid with a molecular formula of C₁₀H₁₂O₂.[1][2] It is a colorless to pale yellow oily liquid with a characteristic spicy, clove-like aroma.[2] The eugenol molecule possesses three key reactive sites available for chemical modification: the phenolic hydroxyl group, the aromatic ring, and the terminal double bond of the allyl group.[3] These sites allow for a variety of chemical transformations, leading to the generation of a diverse library of derivatives with modified physicochemical and biological properties.[3]
Eugenol itself exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and analgesic properties. However, limitations such as moderate potency and potential for toxicity at high concentrations have driven the exploration of its derivatives to develop more effective and safer therapeutic agents.
Synthesis of Eugenol Derivatives
The chemical modification of eugenol primarily involves reactions at its phenolic hydroxyl group (esterification and etherification), aromatic ring (electrophilic substitution), and the allyl group's double bond (addition reactions).
Esterification of the Hydroxyl Group
Esterification of the phenolic hydroxyl group is a common strategy to modulate the lipophilicity and bioavailability of eugenol. This can be achieved through reaction with various carboxylic acids, acid anhydrides, or acyl chlorides.
Experimental Protocol: Synthesis of Eugenol Acetate (B1210297)
This protocol describes a general method for the synthesis of eugenol acetate via reaction with acetic anhydride (B1165640).
-
Materials: Eugenol, acetic anhydride, pyridine (B92270), ethyl acetate (EtOAc), 20% (w/v) aqueous solution of CuSO₄·5H₂O, saturated NaCl solution, anhydrous Na₂SO₄.
-
Procedure:
-
In a round-bottom flask, mix eugenol (2 mmol) with acetic anhydride (6 mmol).
-
Add pyridine (2 mL) to the mixture.
-
Stir the resulting solution for 24 hours at room temperature.
-
After 24 hours, add ethyl acetate (20 mL) to the reaction mixture.
-
Partition the mixture with a 20% (w/v) aqueous solution of CuSO₄·5H₂O (3 x 30 mL) to remove pyridine.
-
Separate the organic phase and wash it with a saturated NaCl solution (3 x 10 mL).
-
Dry the organic phase with anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the eugenol acetate.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure of the synthesized ester can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Etherification of the Hydroxyl Group
The synthesis of eugenol ethers is another important modification, often leading to compounds with enhanced biological activities. The Williamson ether synthesis is a common method employed for this purpose.
Experimental Protocol: Synthesis of a Eugenol Ether Derivative
This protocol outlines a general procedure for the O-alkylation of eugenol.
-
Materials: Eugenol, potassium hydroxide (B78521) (KOH), potassium iodide (KI), (di, tri, or tetra)ethylene glycol ditosylate, ethanol (B145695), dichloromethane.
-
Procedure:
-
Dissolve eugenol (6 mmol) in ethanol in a round-bottom flask.
-
Add a 50% excess of KOH in ethanol solution containing 0.5% KI as a co-catalyst.
-
After 10 minutes of stirring, add the desired ethylene (B1197577) glycol ditosylate (3 mmol) to the solution under a nitrogen atmosphere.
-
Reflux the reaction mixture for 24 hours.
-
After completion of the reaction, pour the mixture into water and extract with dichloromethane.
-
Wash the organic layer and then dry it over MgSO₄.
-
Evaporate the solvent, and purify the residue by silica gel column chromatography using an ethyl acetate/hexane (2/1 volume ratio) eluent to obtain the desired product.
-
-
Characterization: Confirm the structure of the synthesized ether using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
Modification of the Allyl Group
The double bond in the allyl group of eugenol can undergo various addition reactions, leading to a range of derivatives with diverse functionalities.
Aromatic Ring Substitution
Electrophilic substitution reactions on the aromatic ring, such as halogenation, can also be performed to generate novel derivatives.
Experimental Protocol: Synthesis of Halogenated Eugenol Derivatives
A general procedure for the synthesis of halogenated eugenol derivatives can be adapted from various sources. For example, chloro-eugenol has been synthesized and shown to possess potent anti-inflammatory activity.
Biological Activities of Eugenol Derivatives
The structural modifications of eugenol have led to the discovery of derivatives with significantly enhanced antibacterial, anticancer, and anti-inflammatory properties.
Antibacterial Activity
Several eugenol derivatives have demonstrated potent activity against a range of pathogenic bacteria, including strains resistant to conventional antibiotics. Modifications often lead to a broader spectrum of activity compared to the parent eugenol molecule.
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Eugenol | S. aureus | 1000 | |
| Eugenol Ester Derivatives | E. coli, S. aureus | 500 | |
| Chalcogen-containing Derivatives | H. pylori | < 4 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of eugenol derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the microdilution method.
-
Materials: Synthesized eugenol derivatives, bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates.
-
Procedure:
-
Prepare a stock solution of each eugenol derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity
Eugenol derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Eugenol-1,2,3-triazole derivative (Compound 9) | MCF-7 (Breast) | 3.15 | |
| Eugenol-1,2,3-triazole derivative (Compound 9) | MDA-MB-231 (Breast) | 6.91 | |
| (S)-6,6'-dibromo-dehydrodieugenol | LAN-5 (Neuroblastoma) | 16 | |
| Eugenol-1,3,4-oxadiazole-Mannich base (Compound 17) | PC-3 (Prostate) | 1.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, synthesized eugenol derivatives, MTT solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the eugenol derivatives for a specified period (e.g., 24, 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
-
Anti-inflammatory Activity
Eugenol and its derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
| Derivative | Assay | IC₅₀ | Reference |
| Eugenol | PGE₂ production inhibition | 0.37 µM | |
| Chloro-eugenol (ST8) | Inhibition of pro-inflammatory cytokines | Potent activity | |
| Eugenol derivative (1C) | PPARγ protein binding | 10.65 µM |
Signaling Pathways and Mechanisms of Action
The biological activities of eugenol derivatives are underpinned by their interaction with various cellular signaling pathways.
Apoptosis Signaling Pathway
Many eugenol derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the activation of caspases, release of cytochrome c from mitochondria, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. Eugenol and its derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes such as COX-2, TNF-α, and various interleukins.
Conclusion and Future Perspectives
Eugenol derivatives represent a promising class of bioactive compounds with significant potential for the development of new therapeutic agents. The ease of chemical modification of the eugenol scaffold allows for the generation of a vast chemical space with diverse biological activities. The enhanced antibacterial, anticancer, and anti-inflammatory properties of many eugenol derivatives, as highlighted in this guide, underscore their importance in drug discovery research.
Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives. Further investigation into their mechanisms of action, including the identification of specific molecular targets and the comprehensive mapping of modulated signaling pathways, will be crucial for their clinical translation. Additionally, studies on the in vivo efficacy, pharmacokinetic profiles, and safety of the most promising candidates are warranted to fully realize the therapeutic potential of this versatile class of natural product derivatives.
References
- 1. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Toxicological Profile of Eugenol in Animal Models: An In-depth Technical Guide
Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a summary of available toxicological data on eugenol (B1671780) in animal models and is not intended to be a comprehensive safety assessment. All experimental work involving animals should be conducted under appropriate ethical guidelines and regulations. The user of this document is solely responsible for the interpretation and application of the information provided. It is assumed that the query for "Euphenol" was a misspelling of "Eugenol," as "Eugenol" is the scientifically recognized and widely studied compound.
Executive Summary
Eugenol (2-methoxy-4-(2-propenyl)phenol), a naturally occurring phenolic compound found in essential oils of clove, nutmeg, cinnamon, and basil, is widely used in the food, fragrance, and dental industries.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile of eugenol in various animal models, focusing on acute, sub-chronic, genetic, reproductive, and developmental toxicity, as well as its carcinogenic potential. The guide summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows. Overall, eugenol exhibits a low to moderate order of acute toxicity. Sub-chronic studies have established No-Observed-Adverse-Effect Levels (NOAELs). The genotoxic and carcinogenic potential of eugenol appears to be complex and, in some cases, equivocal, warranting careful consideration in risk assessment. Reproductive and developmental studies in rodents have indicated potential adverse effects at higher dose levels. Mechanistic studies suggest that the toxic effects of eugenol may be mediated through modulation of various signaling pathways, including NF-κB, PI3K/AKT, and STAT3.[4][5]
Acute Toxicity
The acute toxicity of eugenol has been evaluated in several animal species via different routes of administration. The median lethal dose (LD50) varies depending on the species and the route of exposure, with intravenous administration generally resulting in the highest toxicity.
Table 2.1: Acute Toxicity of Eugenol in Animal Models
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat | Oral | 1930 - 2680 | |
| Mouse | Oral | 3000 | |
| Rat | Intravenous | ~50 - 60 | |
| Rat | Inhalation (4h) | LC50 > 2.58 mg/L |
Experimental Protocols
Oral LD50 Study in Rats
-
Animal Model: Wistar rats.
-
Methodology: Eugenol, typically dissolved in a vehicle like corn oil, is administered orally via gavage to groups of rats at graded doses. A control group receives the vehicle alone. The animals are observed for a period of 14 days for clinical signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed on all surviving animals. The LD50 is calculated using a standard statistical method (e.g., probit analysis).
Inhalation LC50 Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Methodology: Rats are exposed to varying concentrations of eugenol aerosol in an inhalation chamber for a specified duration, typically 4 hours. A control group is exposed to air only. Animals are observed for clinical signs of toxicity during and after exposure for a 14-day period. Body weight, food, and water consumption are monitored. At the end of the study, a macroscopic examination of the animals is conducted. The LC50 is determined based on the concentration of eugenol that causes mortality in 50% of the test animals.
Sub-chronic Toxicity
Sub-chronic toxicity studies provide information on the effects of repeated exposure to a substance over a period of up to 90 days. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Table 3.1: Sub-chronic Toxicity of Eugenol in Rodents
| Species | Duration | Route of Administration | Doses | NOAEL | Key Findings at Higher Doses | Reference |
| Rat | 90 days | Oral (diet) | 0, 3000, 6000, 12500 ppm | >2000 mg/kg/day | Decreased body weight gain | |
| Mouse | 28 days | Oral (food) | 2.6, 5.2, 7.8 mg/animal | Not explicitly stated | Behavioral changes, decreased body weight, food and water consumption |
Experimental Protocol: 90-Day Oral Toxicity Study in Rats
-
Animal Model: Fischer 344 rats.
-
Methodology: Eugenol is incorporated into the diet at various concentrations and fed to groups of rats for 90 days. A control group receives the basal diet. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded weekly. At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. A complete necropsy is performed, and selected organs are weighed and examined histopathologically. The NOAEL is determined as the highest dose that does not produce any significant treatment-related adverse effects.
Genetic Toxicology
The genotoxic potential of eugenol has been investigated in a variety of in vitro and in vivo assays, with some conflicting results.
Table 4.1: Summary of Genotoxicity Studies of Eugenol
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without S9 | Negative | |
| DNA Damage | Bacteria | Not specified | Positive and Negative results | |
| Chromosomal Aberrations | Mammalian cells in vitro | Not specified | Positive | |
| Sister Chromatid Exchange | Mammalian cells in vitro | Not specified | Small increase | |
| Host-Mediated Assay | Mouse | In vivo | Negative | |
| Comet Assay | Mouse peripheral blood | In vivo | Positive (genetic damage) |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 fraction from rat liver).
-
Methodology: The tester strains, which are auxotrophic for histidine, are exposed to different concentrations of eugenol on a minimal agar (B569324) plate. If eugenol or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to grow in the absence of histidine. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the control group.
In Vivo Comet Assay
-
Animal Model: FVB/n female mice.
-
Methodology: Animals are administered eugenol, typically via oral gavage or in the diet. At selected time points after treatment, blood is collected, and peripheral blood lymphocytes are isolated. The cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Carcinogenicity
Long-term carcinogenicity studies of eugenol have been conducted by the National Toxicology Program (NTP) in rats and mice.
Table 5.1: Carcinogenicity of Eugenol in Rodents
| Species | Strain | Route of Administration | Doses (ppm in feed) | Duration | Findings | Conclusion | Reference |
| Rat | F344/N | Oral | 0, 3000, 6000 | 103 weeks | No evidence of carcinogenic activity | Negative | |
| Mouse | B6C3F1 | Oral | 0, 3000, 6000 | 103 weeks | Increased incidence of hepatocellular adenomas and carcinomas in males at the lower dose; increased incidence of liver tumors in females. | Equivocal evidence |
Experimental Protocol: 2-Year Bioassay in Rodents
-
Animal Models: Fischer 344/N rats and B6C3F1 mice.
-
Methodology: Groups of 50 male and 50 female rats and mice were fed diets containing eugenol at concentrations of 0, 3000, or 6000 ppm for 103 weeks. Animals were observed daily for clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the 2-year period, all surviving animals were euthanized and subjected to a complete necropsy. All organs and tissues were examined for gross lesions, and a comprehensive histopathological evaluation was performed. The incidence of tumors in the dosed groups was compared to that in the control groups.
Reproductive and Developmental Toxicity
Studies in animal models suggest that eugenol may have adverse effects on reproduction and development, particularly at high doses.
Table 6.1: Reproductive and Developmental Toxicity of Eugenol in Rats
| Study Type | Species | Doses (mg/kg/day) | Key Findings | Reference |
| Reproductive Toxicity | Wistar Rat | 37.5, 187.5, 375 | Increased pre- and post-implantation loss, stillbirths, alterations in maternal organs, skeletal alterations in fetuses. | |
| Developmental Toxicity | Sprague-Dawley Rat | Not specified | Reduced fetal weight and viability, unusual neurological symptoms in offspring. |
Experimental Protocol: Reproductive/Developmental Toxicity Screening Test
-
Animal Model: Wistar rats.
-
Methodology: Female rats are administered eugenol orally at different dose levels during specific periods of gestation, such as pre-implantation (gestation days 0-5) and organogenesis (gestation days 6-15). Maternal parameters such as body weight, food and water consumption, and clinical signs are monitored. At term, the dams are euthanized, and the number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of eugenol are thought to be mediated through its interaction with various cellular signaling pathways.
dot digraph "Eugenol_Toxicity_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Eugenol" { label="Eugenol"; style="filled"; fillcolor="#F1F3F4"; Eugenol [label="Eugenol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Cellular_Effects" { label="Cellular Effects"; style="filled"; fillcolor="#F1F3F4"; Oxidative_Stress [label="Oxidative Stress\n(ROS Generation)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Signaling_Pathways" { label="Signaling Pathways"; style="filled"; fillcolor="#F1F3F4"; NFkB [label="NF-κB", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
Eugenol -> NFkB [label="Inhibits", color="#EA4335"]; Eugenol -> PI3K_AKT [label="Modulates", color="#4285F4"]; Eugenol -> STAT3 [label="Inhibits", color="#EA4335"]; Eugenol -> MAPK_ERK [label="Modulates", color="#4285F4"];
NFkB -> Inflammation [label="Promotes", color="#202124"]; PI3K_AKT -> Cell_Proliferation [label="Promotes", color="#202124"]; STAT3 -> Cell_Proliferation [label="Promotes", color="#202124"]; MAPK_ERK -> Cell_Proliferation [label="Promotes", color="#202124"]; Eugenol -> Oxidative_Stress [label="Induces (at high doses)", color="#EA4335"]; Oxidative_Stress -> Apoptosis [label="Induces", color="#202124"]; } Eugenol's interaction with key signaling pathways.
dot digraph "Experimental_Workflow_for_Toxicity_Assessment" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Phase1" { label="Phase 1: Dose Range Finding"; style="filled"; fillcolor="#F1F3F4"; Acute_Toxicity [label="Acute Toxicity Study\n(e.g., LD50)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Phase2" { label="Phase 2: Repeated Dose Studies"; style="filled"; fillcolor="#F1F3F4"; Subchronic_Toxicity [label="Sub-chronic Toxicity Study\n(e.g., 90-day)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Phase3" { label="Phase 3: Specific Toxicity Endpoints"; style="filled"; fillcolor="#F1F3F4"; Genotoxicity [label="Genotoxicity Assays\n(Ames, Micronucleus)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carcinogenicity [label="Carcinogenicity Bioassay\n(2-year)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reproductive_Toxicity [label="Reproductive/Developmental\nToxicity Study", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Phase4" { label="Phase 4: Mechanistic Studies"; style="filled"; fillcolor="#F1F3F4"; Signaling_Pathways [label="Signaling Pathway Analysis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Acute_Toxicity -> Subchronic_Toxicity [label="Informs dose selection"]; Subchronic_Toxicity -> Carcinogenicity [label="Informs dose selection"]; Subchronic_Toxicity -> Reproductive_Toxicity [label="Informs dose selection"]; Acute_Toxicity -> Genotoxicity; Genotoxicity -> Carcinogenicity; Carcinogenicity -> Signaling_Pathways; Reproductive_Toxicity -> Signaling_Pathways; } A generalized workflow for toxicological assessment.
Conclusion
The toxicological profile of eugenol in animal models indicates a compound with low to moderate acute toxicity. Sub-chronic exposure has established NOAELs, primarily associated with decreased body weight gain at higher doses. The genotoxicity data for eugenol is mixed, with some assays indicating potential for DNA damage and chromosomal aberrations, while others are negative. Long-term carcinogenicity bioassays in rodents have provided no evidence of carcinogenicity in rats and equivocal evidence in mice. Reproductive and developmental toxicity studies in rats suggest that eugenol can induce adverse effects at high dose levels. Mechanistic studies have begun to elucidate the molecular pathways through which eugenol may exert its toxic effects, including the modulation of inflammatory and cell proliferation signaling pathways. This comprehensive overview of the toxicological data on eugenol should serve as a valuable resource for researchers, scientists, and drug development professionals in evaluating its safety profile.
References
- 1. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eugenol - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Eugenol mitigates glyphosate-induced testicular toxicity via modulation of oxidative stress, ER stress, RAGE/NLRP3 and PI3K/AKT signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eugenol attenuates aluminium-induced neurotoxicity in rats by inhibiting the activation of STAT3 and NF-кB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantification of Euphol in Essential Oils
Introduction
Euphol (B7945317) is a tetracyclic triterpene alcohol found predominantly in the latex and essential oils of various plants, particularly within the Euphorbia genus[1][2]. It has garnered significant interest in the scientific community due to its potential anti-inflammatory, anti-mutagenic, and immunomodulatory properties[1]. Accurate quantification of euphol in essential oils and plant extracts is critical for quality control, standardization of herbal products, and further pharmacological research. This document provides detailed application notes and protocols for the primary analytical methods used to quantify euphol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable method for quantifying euphol. As euphol does not possess a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm[3]. This method is highly suitable for analyzing extracts after initial sample cleanup. The principle involves separating euphol from other components in the sample on a C18 reverse-phase column, followed by its detection and quantification based on a standard calibration curve[3]. For compounds with poor UV absorption, derivatization can be employed to enhance sensitivity, although this is not always necessary for euphol itself.
Key Advantages:
-
Excellent quantitative accuracy and precision.
-
Suitable for non-volatile and thermally unstable compounds.
-
Well-established and widely available instrumentation.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Preparation of Standard Solutions
-
Primary Stock Solution: Accurately weigh a known amount of pure euphol standard (purity ≥95%) and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of standard solutions at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
3. Sample Preparation
-
Extraction: Dissolve a precisely weighed amount of the essential oil or plant extract in methanol.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered solution with methanol to a concentration that falls within the range of the calibration curve.
4. Analysis and Quantification
-
Calibration Curve: Inject the prepared standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to euphol.
-
Quantification: Determine the concentration of euphol in the sample by interpolating its peak area on the calibration curve. Calculate the final euphol content in the original essential oil or extract, accounting for the initial weight and dilution factor.
Workflow for Euphol Quantification by HPLC
Caption: General experimental workflow for quantifying euphol using HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. For euphol analysis, a non-polar capillary column is typically used. Identification is achieved by comparing the retention time and mass fragmentation pattern of the analyte with that of a known standard and by matching the mass spectrum with established libraries (e.g., NIST, WILEY). Quantification can be performed using either an external or internal standard method to ensure accuracy.
Key Advantages:
-
High sensitivity and selectivity.
-
Provides structural information (mass spectrum) for compound identification.
-
Ideal for analyzing the complex volatile composition of essential oils.
Detailed Experimental Protocol: GC-MS
1. Instrumentation and Conditions
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer.
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 320°C) and hold. This program must be optimized for the specific essential oil.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
2. Preparation of Standard Solutions
-
Euphol Standard: Prepare a stock solution of pure euphol in a suitable volatile solvent (e.g., cyclohexane, methanol) at a concentration of 1 mg/mL. Create a series of dilutions for the calibration curve.
-
Internal Standard (Optional but Recommended): Prepare a stock solution of an internal standard (IS), a compound not naturally present in the sample (e.g., nonane), in the same solvent.
3. Sample Preparation
-
Dilution: Dilute a known weight of the essential oil in the chosen solvent (e.g., 5.0 mg/mL in cyclohexane).
-
Internal Standard Addition: If using an internal standard, add a precise volume of the IS stock solution to both the standard solutions and the sample solution.
-
Injection: Inject 1-2 µL of the prepared solution into the GC-MS system in splitless or a defined split mode.
4. Analysis and Quantification
-
Identification: Identify the euphol peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with a pure standard.
-
Quantification (External Standard): Create a calibration curve by plotting the euphol peak area against the concentration of the standard solutions. Calculate the sample concentration from this curve.
-
Quantification (Internal Standard): Calculate the response factor (RF) of euphol relative to the internal standard. Determine the concentration of euphol in the sample using the following formula:
-
Concentration of Euphol = (Area of Euphol / Area of IS) * (Concentration of IS / RF)
-
Workflow for Euphol Quantification by GC-MS
Caption: General experimental workflow for quantifying euphol using GC-MS.
Quantitative Data for Euphol
The concentration of euphol can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. Euphol is a well-known major constituent in plants of the Euphorbiaceae family.
| Plant Species | Plant Part | Reported Euphol Content/Note | Reference |
| Euphorbia umbellata | Latex Extracts | 54.82% to 79.81% | |
| Euphorbia tirucalli | Sap/Latex | Main constituent | |
| Euphorbia antiquorum | Latex | Contains significant amounts | |
| Euphorbia kansui | Roots | Contains euphol |
Confirmatory and Alternative Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for quantification in complex essential oil mixtures, 1H and 13C NMR are indispensable for the unambiguous structural elucidation and confirmation of the identity of an isolated euphol standard.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a rapid and cost-effective method for fingerprinting extracts and can be adapted for quantification. The presence of euphol can be confirmed by comparing its Rf value with a standard.
References
Application Notes and Protocols for Euphenol-Based Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Euphenol," likely referring to Eugenol (B1671780), a major phenolic constituent of clove oil, has garnered significant interest in the biomedical field due to its diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The encapsulation of Eugenol into nanoparticles enhances its bioavailability, stability, and therapeutic efficacy by enabling controlled release and targeted delivery.[1][3] This document provides detailed protocols for the synthesis and characterization of Eugenol-based nanoparticles, specifically focusing on the nanoemulsion and lipid nanoparticle formulations. Additionally, it outlines the key signaling pathways modulated by Eugenol in cancer therapy.
Data Presentation
The following table summarizes the quantitative data from various studies on Eugenol-based nanoparticles, offering a comparative overview of their physicochemical properties.
| Nanoparticle Type | Synthesis Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency (%) | Reference |
| Eugenol Nanoemulsion | Homogenization & Ultrasonication | 76.2 | 0.09 | +22.7 | Not Reported | [4] |
| Eugenol Nanoemulsion | High-Speed Shearing | 85 | Not Reported | Not Reported | Not Reported | |
| Eugenol-Loaded Lipid Nanoparticles | Homogenization | ~200 ± 1.5 | 0.23 ± 0.5 | -27 ± 6.3 | 30.58% (Drug Loading) / 84.7% (Encapsulation Efficiency) | |
| Eugenol-Loaded Oligochitosan Nanoparticles | Emulsion/Sol-Gel | 123 ± 23 | Not Reported | Not Reported | Not Reported | |
| Eugenol-Loaded Eudragit RS100 Nanocapsules | Interfacial Deposition | Not Reported | Not Reported | Not Reported | > 90% (Encapsulation Efficiency) | |
| Eugenol-Loaded Casein Nanoparticles | Self-Assembly | 307.4 ± 2.5 | Not Reported | Not Reported | 86.3% ± 0.2% (Entrapment Efficiency) | |
| Eugenol-Loaded Zein Nanoparticles | Antisolvent Precipitation | ~150 | < 0.2 | ~+30 | > 90% (Encapsulation Efficiency) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of Eugenol-based nanoparticles.
Protocol 1: Synthesis of Eugenol-Loaded Lipid Nanoparticles by Homogenization
This protocol is adapted from a method for formulating lipid nanoparticles with high encapsulation efficiency.
Materials:
-
Eugenol
-
Soybean Phosphatidylcholine (SPC) or other suitable lipid
-
D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) or other suitable surfactant
-
Deionized water
-
Homogenizer (high-pressure or ultrasonic)
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh and dissolve the lipid (e.g., SPC) and Eugenol in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., TPGS) in deionized water.
-
-
Formation of the Pre-emulsion:
-
Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid.
-
Add the lipid phase to the aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified number of cycles or time to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The nanoparticle suspension can be purified by dialysis or centrifugation to remove any unencapsulated Eugenol and excess surfactant.
-
Protocol 2: Synthesis of Eugenol Nanoemulsion by High-Speed Shearing
This protocol describes a straightforward method for preparing Eugenol nanoemulsions.
Materials:
-
Eugenol (Oil Phase)
-
Tween-80 (Surfactant)
-
Deionized water
-
High-speed shearing homogenizer
Procedure:
-
Mixing:
-
Prepare the oil phase by weighing the required amount of Eugenol.
-
Prepare the aqueous phase by dissolving Tween-80 in deionized water.
-
An optimized formulation may consist of 5% (w/w) Eugenol and 8% (w/w) Tween-80.
-
-
Homogenization:
-
Add the oil phase to the aqueous phase while continuously stirring.
-
Subject the mixture to high-speed shearing for a defined period (e.g., 5 minutes) to form a stable nanoemulsion.
-
Protocol 3: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions to obtain the average particle size (Z-average), PDI, and zeta potential. All measurements should be performed in triplicate.
-
2. Morphological Characterization:
-
Instrumentation: Transmission Electron Microscope (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) if required.
-
Observe the grid under the TEM to visualize the morphology and size of the nanoparticles.
-
3. Encapsulation Efficiency and Drug Loading:
-
Procedure:
-
Separate the unencapsulated Eugenol from the nanoparticle suspension using techniques like ultracentrifugation or dialysis.
-
Quantify the amount of free Eugenol in the supernatant or dialysate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of Eugenol - Amount of free Eugenol) / Total amount of Eugenol] x 100
-
DL (%) = [(Total amount of Eugenol - Amount of free Eugenol) / Total weight of nanoparticles] x 100
-
-
Mandatory Visualization
Caption: Experimental workflow for this compound-based lipid nanoparticle synthesis and characterization.
Caption: Signaling pathways modulated by Eugenol in cancer therapy.
References
Application Notes and Protocols: Euphenol (Eugenol) as a Dental Analgesic and Antiseptic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphenol, more commonly known as eugenol (B1671780), is a phenolic compound that has long been a staple in dentistry for its notable analgesic and antiseptic properties.[1][2] Extracted from sources such as clove oil, cinnamon, and bay leaves, eugenol's utility spans various dental procedures, including temporary restorations, pulp therapy, and endodontics.[1][2][3] These application notes provide detailed protocols for the preparation and use of eugenol-based formulations, as well as methodologies for evaluating their efficacy and safety in a research and drug development context. This document outlines its mechanisms of action, summarizes key quantitative data, and provides standardized experimental protocols.
Data Presentation
Analgesic Efficacy of Eugenol
The analgesic properties of eugenol have been demonstrated in clinical settings. A key application is in the management of pain associated with irreversible pulpitis following emergency coronal pulpotomy.
| Clinical Parameter | Eugenol Treatment Group | Articaine Treatment Group | p-value | Reference |
| Mean Initial Pain (NRS) | 7.29 | 7.77 | 0.157 (not significant) | |
| Mean Pain Decrease at Day 1 (NRS) | 6.24 | 4.89 | 0.025 | |
| Mean Final Pain at Day 1 (NRS) | 1.05 | 2.89 | <0.001 |
NRS: Numeric Rating Scale (0-10)
Antiseptic Efficacy of Eugenol
Eugenol exhibits broad-spectrum antimicrobial activity against a range of oral pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Oral Pathogen | MIC (µl/mL) | MBC/MFC (µl/mL) | Reference |
| Candida albicans | 0.1 | 0.1 | |
| Staphylococcus aureus | 0.4 | 0.4 | |
| Escherichia coli | 1 | 1 | |
| Enterococcus faecalis | 1 | 1 | |
| Porphyromonas gingivalis | 31.25 µM | Not Reported |
Experimental Protocols
Protocol for Preparation of Zinc Oxide-Eugenol (ZOE) Cement
This protocol describes the manual mixing of ZOE cement for use as a temporary restorative material or sedative dressing.
Materials:
-
Zinc Oxide powder
-
Eugenol liquid
-
Glass slab or mixing pad
-
Metal spatula
-
Scoop for powder
-
Dropper for liquid
Procedure:
-
Dispensing: Dispense one scoop of zinc oxide powder and one drop of eugenol liquid onto a cool, dry glass slab or mixing pad. A common starting ratio is 4:1 powder to liquid by weight, which can be adjusted to achieve the desired consistency.
-
Incorporation: Gradually incorporate the powder into the liquid in small increments using a metal spatula.
-
Mixing: Mix with a firm, circular motion, bringing the powder into the liquid until a homogenous paste is formed.
-
Consistency:
-
For a luting (cementation) consistency, the mix should be creamy and form a thin string when the spatula is lifted.
-
For a temporary filling or base consistency, continue adding powder until a thick, putty-like consistency is achieved. The final mix should be rollable into a ball without sticking to the spatula.
-
-
Application: The mixed cement should be used immediately as it has a limited working time. The setting time is typically between 5 to 10 minutes, which can be accelerated by the presence of moisture and heat.
In Vitro Protocol for Evaluating Analgesic (Nerve Blocking) Effect
This protocol outlines a method to assess the direct effect of eugenol on nerve cell excitability, providing insight into its analgesic mechanism.
Principle: Eugenol's analgesic effect is partly attributed to its ability to block voltage-gated sodium channels (VGSCs) and high-voltage-activated calcium channels (HVACCs) in afferent neurons, thereby inhibiting the transmission of pain signals. This can be measured using patch-clamp electrophysiology.
Experimental Workflow:
Procedure:
-
Cell Culture: Isolate and culture trigeminal ganglion (TG) neurons from a suitable animal model (e.g., rat).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings on individual TG neurons.
-
Use specific voltage protocols to elicit and record voltage-gated sodium and calcium currents.
-
-
Baseline Measurement: Establish a stable baseline recording of the ion channel currents in the standard extracellular solution.
-
Eugenol Application: Perfuse the recording chamber with varying concentrations of eugenol (e.g., 1 µM to 1 mM).
-
Data Acquisition: Record the changes in the amplitude of the sodium and calcium currents in the presence of eugenol.
-
Data Analysis:
-
Measure the peak current amplitude at each eugenol concentration.
-
Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) to quantify the potency of eugenol as a channel blocker.
-
In Vitro Protocol for Evaluating Antiseptic Efficacy (Time-Kill Assay)
This protocol determines the rate at which eugenol kills a specific oral pathogen, providing more dynamic information than MIC/MBC values.
Principle: A time-kill assay measures the decrease in a viable bacterial population over time after exposure to an antimicrobial agent.
Experimental Workflow:
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of Streptococcus mutans in a suitable broth to a concentration of approximately 1 x 10^6 CFU/mL.
-
Exposure: Add eugenol to the bacterial suspension at concentrations corresponding to 1x, 2x, and 4x the predetermined MBC. Include a control group with no eugenol.
-
Incubation: Incubate the suspensions at 37°C with agitation.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each suspension.
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of each aliquot in a neutralizing broth.
-
Plate the dilutions onto appropriate agar plates (e.g., Brain Heart Infusion agar).
-
-
Colony Counting: Incubate the plates for 24-48 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Convert the CFU counts to CFU/mL and plot the logarithm of CFU/mL against time for each eugenol concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
In Vitro Protocol for Evaluating Anti-Biofilm Activity
This protocol assesses the ability of eugenol to inhibit the formation of and eradicate existing biofilms of oral bacteria.
Procedure:
-
Biofilm Formation:
-
Grow a standardized culture of an oral biofilm-forming bacterium (e.g., Streptococcus mutans) in a 96-well microtiter plate.
-
For inhibition studies, add various sub-MIC concentrations of eugenol to the wells at the time of inoculation.
-
For eradication studies, allow the biofilm to form for 24-48 hours before adding eugenol.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
Quantification of Biofilm:
-
Crystal Violet Staining (for biomass):
-
Gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with a 0.1% crystal violet solution.
-
Wash away the excess stain and solubilize the bound stain with ethanol (B145695) or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
-
Viability Assay (e.g., XTT or MTT):
-
After treatment, wash the biofilms.
-
Add a metabolic dye (e.g., XTT or MTT) that is converted to a colored product by viable cells.
-
Measure the absorbance to determine the metabolic activity, which correlates with the number of viable cells in the biofilm.
-
-
Mechanisms of Action
Analgesic Mechanism
Eugenol's analgesic effect is multifactorial, primarily involving the modulation of ion channels and inflammatory pathways.
Antiseptic Mechanism
The antiseptic action of eugenol is primarily due to its ability to disrupt the structural and functional integrity of microbial cells.
Safety and Considerations
While eugenol is widely used in dentistry, it is not without potential adverse effects. High concentrations of eugenol can be cytotoxic to dental pulp and gingival fibroblasts. It can also cause localized irritation and, in rare cases, allergic contact dermatitis or stomatitis. Furthermore, eugenol can inhibit the polymerization of resin-based composite materials, a crucial consideration in restorative procedures. Therefore, its use requires careful consideration of the clinical situation and appropriate concentration.
References
Application of Euphenol in food preservation techniques
Introduction
Eugenol (B1671780), a phenolic compound predominantly found in clove oil, has garnered significant attention in the food industry as a natural preservative.[1][2][3] Its potent antimicrobial and antioxidant properties offer a promising alternative to synthetic food additives, aligning with the growing consumer demand for "clean label" products.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of eugenol in food preservation. Eugenol's mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[1] It also inhibits the activity of crucial microbial enzymes such as protease, histidine carboxylase, and amylase. Furthermore, eugenol has been shown to interfere with quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.
Data Presentation
The preservative efficacy of eugenol is demonstrated through its antimicrobial and antioxidant activities. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against Foodborne Pathogens
| Microorganism | Food Category | MIC (µg/mL) | Reference |
| Staphylococcus aureus | General | 42 - 665 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Food Handlers | 42 - 665 | |
| Escherichia coli | General | 0.5 - 1 mg/mL | |
| Pseudomonas aeruginosa | General | 0.5 - 1 mg/mL | |
| Klebsiella pneumoniae | General | 0.5 - 1 mg/mL | |
| Salmonella Typhimurium | General | 600 | |
| Chromobacterium violaceum CVO26 | General | 160 | |
| Pseudomonas aeruginosa PAO1 | General | 160 |
Table 2: Antioxidant Activity of Eugenol
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 11.7 | |
| Reactive Oxygen Species (ROS) Inhibition | 1.6 | |
| Hydrogen Peroxide (H2O2) Scavenging | 22.6 - 27.1 | |
| Nitric Oxide (NO) Scavenging | < 50.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of eugenol against foodborne pathogens.
Materials:
-
Eugenol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures of foodborne pathogens (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Eugenol Stock Solution: Prepare a stock solution of eugenol in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the eugenol stock solution in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 1000 µg/mL to 1 µg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the adjusted suspension to obtain a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the eugenol dilutions. Include a positive control (broth with bacteria, no eugenol) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of eugenol that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a spectrophotometer.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant activity of eugenol.
Materials:
-
Eugenol
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Preparation of Eugenol Solutions: Prepare a series of dilutions of eugenol in methanol or ethanol.
-
Reaction Mixture: In a test tube, mix a specific volume of each eugenol dilution with a freshly prepared DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control sample containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of eugenol required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of eugenol.
Shelf-life Evaluation of Eugenol-Treated Meat Products
This protocol provides a framework for assessing the effectiveness of eugenol in extending the shelf-life of refrigerated meat.
Materials:
-
Fresh meat samples (e.g., beef, chicken)
-
Eugenol solution or eugenol-incorporated edible coating
-
Sterile packaging materials
-
Refrigerator (4°C)
-
Equipment for microbiological analysis (e.g., plate count agar)
-
Equipment for chemical analysis (e.g., for Thiobarbituric Acid Reactive Substances - TBARS and Total Volatile Basic Nitrogen - TVB-N)
-
Trained sensory panel
Procedure:
-
Sample Preparation: Divide the meat samples into control and treatment groups. The treatment group is coated or mixed with a predetermined concentration of eugenol.
-
Packaging and Storage: Package all samples and store them at 4°C for a specified period (e.g., 15 days).
-
Analysis at Regular Intervals: At regular intervals (e.g., day 0, 3, 6, 9, 12, 15), withdraw samples for analysis.
-
Microbiological Analysis: Determine the total viable count (TVC) using standard plate count methods to assess microbial growth.
-
Chemical Analysis:
-
TBARS Assay: Measure the malondialdehyde (MDA) content to assess lipid oxidation.
-
TVB-N Analysis: Quantify the total volatile basic nitrogen to evaluate protein decomposition and spoilage.
-
-
Sensory Evaluation: A trained sensory panel evaluates the color, odor, texture, and overall acceptability of the meat samples using a standardized scoring system.
Mandatory Visualizations
Caption: Experimental workflow for evaluating eugenol in food preservation.
Caption: Dual mechanism of action of eugenol in food preservation.
Caption: Eugenol's impact on bacterial signaling pathways.
References
Formulation and Evaluation of a Euphenol-Based Topical Anti-inflammatory Cream
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Euphenol, a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, making it a promising candidate for topical drug development. These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of a this compound-based topical anti-inflammatory cream. Detailed protocols for physicochemical analysis, in vitro release studies, and in vivo anti-inflammatory efficacy assessment are presented to facilitate research and development in this area.
Introduction
Skin inflammation is a complex biological response to various stimuli, including irritants, allergens, and pathogens.[1] The development of safe and effective topical anti-inflammatory agents is a key focus in dermatological research. This compound (commonly known as eugenol) has been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway, which are crucial in the inflammatory cascade.[2][3][4] This document outlines the necessary steps to formulate a stable and effective this compound-based topical cream and to evaluate its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins (B1171923) by suppressing the activity of the COX-2 enzyme.[3] Furthermore, this compound can inhibit the activation of the NF-κB transcription factor, a key regulator of genes involved in the inflammatory response, including those for cytokines like TNF-α, IL-1β, and IL-6. By targeting these pathways, this compound can effectively reduce the cardinal signs of inflammation.
Caption: this compound's anti-inflammatory signaling pathway.
Formulation Development
The development of a stable and aesthetically pleasing topical cream is crucial for patient compliance and therapeutic efficacy. An oil-in-water (O/W) emulsion is a suitable base for this compound.
Excipient Selection
| Component | Function | Example | Concentration (% w/w) |
| Active Ingredient | Anti-inflammatory | This compound | 1.0 - 5.0 |
| Oil Phase | Emollient, Vehicle | Cetyl Alcohol, Stearic Acid | 10.0 - 20.0 |
| Aqueous Phase | Vehicle | Purified Water | q.s. to 100 |
| Emulsifier | Stabilizes emulsion | Glyceryl Monostearate, Polysorbate 80 | 2.0 - 5.0 |
| Humectant | Moisturizer | Glycerin | 5.0 - 10.0 |
| Thickening Agent | Viscosity modifier | Carbopol 940, HPMC | 0.5 - 2.0 |
| Preservative | Prevents microbial growth | Methylparaben, Propylparaben | 0.1 - 0.3 |
| pH Adjuster | To maintain skin pH | Triethanolamine | q.s. |
Cream Preparation Protocol
-
Oil Phase Preparation: Melt cetyl alcohol, stearic acid, and glyceryl monostearate in a water bath at 75°C. Add this compound and stir until completely dissolved.
-
Aqueous Phase Preparation: Disperse the thickening agent (e.g., Carbopol 940) in purified water with constant stirring. Add glycerin, preservatives, and polysorbate 80. Heat the aqueous phase to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization for 15-20 minutes until a uniform white emulsion is formed.
-
Cooling and pH Adjustment: Allow the emulsion to cool down to room temperature with gentle stirring. Adjust the pH to 5.5 - 6.5 using triethanolamine.
-
Final Product: Fill the cream into appropriate containers.
Physicochemical Characterization
The quality and stability of the topical formulation are assessed through various physicochemical tests.
Characterization Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, smooth texture, white to off-white color |
| pH | pH meter | 5.5 - 6.5 |
| Viscosity | Brookfield Viscometer | Varies with formulation, should be consistent |
| Spreadability | Parallel Plate Method | Diameter of spread circle should indicate good applicability |
| Drug Content | HPLC/UV-Vis Spectrophotometry | 95% - 105% of label claim |
| Homogeneity | Microscopic Examination | Uniform distribution of globules, no phase separation |
Protocol for Drug Content Analysis (UV-Vis Spectrophotometry)
-
Accurately weigh 1 g of the cream and dissolve it in 100 mL of a suitable solvent (e.g., methanol).
-
Sonicate for 15 minutes to ensure complete extraction of this compound.
-
Filter the solution and dilute it appropriately with the solvent.
-
Measure the absorbance at the λmax of this compound (approximately 280 nm) using a UV-Vis spectrophotometer.
-
Calculate the drug content using a standard calibration curve of this compound.
In Vitro Evaluation
In vitro studies are essential to assess the drug release from the formulation and its potential anti-inflammatory activity before proceeding to in vivo testing.
In Vitro Drug Release Study
This study evaluates the release of this compound from the cream formulation.
Protocol:
-
Use a Franz diffusion cell apparatus with a synthetic membrane (e.g., cellulose (B213188) acetate) separating the donor and receptor compartments.
-
The receptor compartment is filled with a phosphate (B84403) buffer (pH 7.4) maintained at 32 ± 0.5°C and stirred continuously.
-
Apply a known quantity of the this compound cream to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the samples for this compound content using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative amount of drug released per unit area against time.
In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of this compound solution (in cream extract or as pure compound), 2.8 mL of phosphate-buffered saline (pH 6.3), and 0.2 mL of 1% bovine serum albumin.
-
Incubate the mixture at 37°C for 20 minutes and then at 70°C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Use diclofenac (B195802) sodium as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
Percentage Inhibition (%) = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo Anti-inflammatory Efficacy
Animal models are used to evaluate the anti-inflammatory efficacy of the topical formulation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Protocol:
-
Divide the animals (e.g., Wistar rats) into groups: control (cream base), standard (topical diclofenac gel), and test (this compound cream).
-
One hour before inducing inflammation, apply the respective formulations to the plantar surface of the left hind paw of each rat.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Percentage Inhibition (%) = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Croton Oil-Induced Ear Edema in Mice
This model is suitable for assessing the efficacy of topically applied anti-inflammatory agents.
Protocol:
-
Divide the animals (e.g., Swiss albino mice) into groups as described above.
-
Induce inflammation by applying a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear.
-
Apply the test and standard formulations to the inflamed ear.
-
After a specified time (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized section from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches and calculate the difference in weight between the right and left ear punches as a measure of edema.
-
Calculate the percentage inhibition of edema.
Caption: Experimental workflow for this compound cream development.
Stability Testing
Stability testing is crucial to determine the shelf-life of the product. The formulated cream should be subjected to accelerated stability studies according to ICH guidelines.
Stability Study Protocol
-
Store the cream samples in their final packaging at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Evaluate the physicochemical properties (appearance, pH, viscosity, drug content) at specified time points (e.g., 0, 1, 3, and 6 months).
-
Conduct freeze-thaw cycling to assess emulsion stability.
-
Microbiological stability should also be assessed to ensure the effectiveness of the preservative system.
Stability Data Summary
| Parameter | Initial | 1 Month (40°C/75% RH) | 3 Months (40°C/75% RH) | 6 Months (40°C/75% RH) |
| Appearance | Homogeneous | No Change | No Change | No Change |
| pH | 6.2 ± 0.1 | 6.1 ± 0.2 | 6.0 ± 0.2 | 5.9 ± 0.3 |
| Viscosity (cP) | 15000 ± 500 | 14800 ± 600 | 14500 ± 700 | 14200 ± 800 |
| Drug Content (%) | 100.2 ± 1.5 | 99.5 ± 1.8 | 98.7 ± 2.1 | 97.9 ± 2.5 |
Conclusion
These application notes provide a comprehensive framework for the formulation and evaluation of a this compound-based topical anti-inflammatory cream. The detailed protocols and methodologies are intended to guide researchers in the systematic development and characterization of this promising therapeutic agent. Adherence to these guidelines will facilitate the generation of robust and reliable data, accelerating the translation of this compound from a natural compound to a clinically effective topical treatment for inflammatory skin conditions.
References
Application Notes and Protocols for the GC-MS Analysis of Euphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphenol is a tetracyclic triterpene alcohol found in various plant species, notably within the Euphorbia genus.[1][2] This compound has garnered significant scientific interest due to its potential pharmacological activities. Accurate and reliable analysis of this compound is critical for phytochemical studies, quality control of herbal products, and in the exploration of its therapeutic potential. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound, particularly after appropriate derivatization to enhance its volatility. These application notes provide detailed protocols for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant source and the extraction method employed. The following table summarizes quantitative data for this compound from various studies.
| Plant Species | Analytical Method | This compound Concentration | Reference |
| Euphorbia tirucalli | GC-MS | Major Triterpene | [1][2] |
| Kansui Radix | GC-MS | 0.10-0.19% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The extraction of this compound from a plant matrix is the primary step for its analysis. A common method involves solvent extraction.
Materials:
-
Plant material (e.g., dried and powdered leaves, latex)
-
Solvents: Methanol, Acetone, Dichloromethane, n-Hexane, or Ethyl Acetate (analytical grade)
-
Reflux or ultrasonic bath apparatus
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Weigh a known amount of the dried and powdered plant material.
-
For reflux extraction, place the sample in a flask with a suitable solvent (e.g., methanol, acetone, dichloromethane, n-hexane, or ethyl acetate) and reflux for 30 minutes. Repeat the extraction three times.
-
For ultrasonic extraction, immerse the sample in the chosen solvent in an ultrasonic bath for a specified period.
-
Filter the extracts to remove solid plant debris.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator or a stream of nitrogen to obtain the crude extract.
-
The dried extract can be reconstituted in a suitable solvent for further analysis.
Derivatization: Trimethylsilylation of this compound
Due to the presence of a hydroxyl group, this compound requires derivatization to increase its volatility and improve its chromatographic behavior for GC-MS analysis. Trimethylsilylation is a common and effective derivatization technique.[1]
Materials:
-
Dried this compound extract or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Place a known amount of the dried extract or this compound standard into a GC vial.
-
Add a mixture of BSTFA with 1% TMCS and pyridine to the vial.
-
Seal the vial tightly and vortex to ensure complete dissolution.
-
Heat the vial at 60-70°C for 30-60 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following table outlines typical GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 200°C for 2 min, ramp at 10°C/min to 300°C, hold for 4 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40-550 amu |
| Solvent Delay | Adjusted based on the solvent elution time |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Mass Spectral Fragmentation Pathway of this compound
The mass spectrum of this compound under electron ionization (EI) shows a characteristic fragmentation pattern. The molecular ion ([M]⁺) is observed at m/z 426. Key fragment ions are formed through successive losses of methyl groups and other neutral fragments.
Caption: Fragmentation pathway of this compound in EI-MS.
References
Application Notes and Protocols for the Encapsulation of Eugenol for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eugenol (B1671780), a phenolic compound predominantly found in clove oil, has garnered significant interest in the pharmaceutical field due to its diverse therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] However, its clinical application is often hampered by its poor water solubility, high volatility, and potential for local irritation.[3] Encapsulation technologies offer a promising solution to overcome these limitations by entrapping eugenol within a carrier system. This approach can enhance its stability, improve its bioavailability, and enable controlled and targeted drug delivery.[4]
These application notes provide detailed protocols for three common techniques used to encapsulate eugenol: nanoparticle formulation, liposomal encapsulation, and cyclodextrin (B1172386) inclusion complexation. Each section includes a summary of key quantitative data in a structured table and a Graphviz diagram illustrating the experimental workflow. Additionally, a diagram of the key signaling pathways modulated by eugenol is provided to offer insights into its therapeutic mechanisms.
Eugenol-Loaded Nanoparticles
Nanoparticles serve as effective carriers for eugenol, offering advantages such as high surface area, improved solubility, and the potential for targeted delivery.[5] Various polymers and proteins can be utilized to fabricate eugenol-loaded nanoparticles, with zein (B1164903) and chitosan (B1678972) being common examples.
Data Presentation: Eugenol-Loaded Nanoparticles
| Parameter | Zein Nanoparticles | Chitosan Nanoparticles | Nanolipid Carriers | Reference |
| Particle Size (nm) | ~150 | ~241 | 29 - 71 | ,, |
| Polydispersity Index (PDI) | ~0.2 | - | - | |
| Zeta Potential (mV) | ~30 | - | - | |
| Encapsulation Efficiency (%) | >90 | - | - | |
| Drug Loading (%) | - | - | 30.58 |
Experimental Protocol: Preparation of Zein Nanoparticles
This protocol is based on the antisolvent precipitation method.
Materials:
-
Zein
-
Eugenol
-
Ethanol (B145695) (or Isopropanol for garlic oil co-encapsulation)
-
Pluronic F-68 (surfactant)
-
Deionized water
Procedure:
-
Dissolve zein in 80% (v/v) ethanol to create a zein solution.
-
Dissolve 100 mg of eugenol in 4 mL of the prepared zein solution.
-
Prepare a surfactant solution of Pluronic F-68 in deionized water.
-
Inject the eugenol-zein solution into 16 mL of the surfactant solution under magnetic stirring (200 rpm) using a syringe with a 25 mm needle.
-
Continue stirring the resulting colloidal dispersion at room temperature for solvent evaporation.
-
Adjust the final volume by adding water at pH 4.0 to achieve the desired final nanoparticle concentration (e.g., 5 mg/mL).
Experimental Workflow: Zein Nanoparticle Preparation
Eugenol-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible and can enhance the therapeutic efficacy of encapsulated drugs.
Data Presentation: Eugenol-Loaded Liposomes
| Parameter | Microfluidic Method (DSPC Liposomes) | Microfluidic Method (DMPC Liposomes) | Reference |
| Encapsulation Efficiency (%) | Up to 94.34 | Up to 78.63 | |
| Release at pH 4 (%) | 66.68 - 99.12 | 61.38 - 99.86 | |
| Release at pH 7.4 (%) | 1.11 - 7.68 | - |
Experimental Protocol: Preparation of Liposomes by Microfluidics
This protocol utilizes a microfluidic system for the controlled production of eugenol-loaded liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC)
-
Cholesterol
-
Eugenol
-
Ethanol (99.8% pure)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid solution by dissolving the chosen lipid (DSPC or DMPC) and cholesterol (2:1 ratio) in ethanol.
-
Add eugenol to the lipid solution to achieve the desired concentration (e.g., 0.4 mg/mL).
-
Prepare the aqueous phase using PBS (pH 7.4).
-
Set up the microfluidic system with two reservoirs, one for the lipid-eugenol solution and the other for the aqueous phase.
-
Pump the two solutions through a microfluidic chip (e.g., with a serpentine (B99607) or Y-shaped micromixing design) at defined flow rate ratios (FRR), for example, 2:1, 3:1, 4:1, or 5:1 (aqueous:lipid).
-
The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of eugenol-loaded liposomes.
-
Collect the resulting liposomal suspension.
Experimental Workflow: Liposome Preparation via Microfluidics
Eugenol-Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating poorly water-soluble molecules like eugenol through the formation of inclusion complexes.
Data Presentation: Eugenol-Cyclodextrin Inclusion Complexes
| Parameter | Kneading Method | Co-Precipitation Method | Lyophilisation Method | Reference |
| β-cyclodextrin:Eugenol Ratio (w/w) | 4:1 | 4:1 | 4:1 | |
| Preservation of Eugenol (%) | - | - | ~93 (in pullulan nanofibers) | |
| Thermal Stability | - | - | Volatilization shifted from ~50-190°C to ~125–300°C |
Experimental Protocol: Preparation of β-Cyclodextrin Inclusion Complexes
This section describes three common methods for preparing eugenol-β-cyclodextrin inclusion complexes.
Materials:
-
β-cyclodextrin
-
Eugenol
-
Deionized water
-
Ethanol
A. Kneading Method:
-
Mix 1.6 g of β-cyclodextrin with 280 µL of water in a mortar until a paste is formed.
-
Add 0.4 g of eugenol to the paste.
-
Knead the mixture continuously for 15 minutes using a mortar and pestle.
-
Dry the resulting complex under a vacuum.
B. Co-Precipitation Method:
-
Dissolve 1.6 g of β-cyclodextrin in 14.4 mL of a water:ethanol solution (3:1 v/v).
-
Separately, dissolve eugenol in 1 mL of ethanol.
-
Add the eugenol solution to the β-cyclodextrin solution at room temperature, maintaining a 4:1 (w/w) ratio of β-cyclodextrin to eugenol.
-
Stir the mixture, which will lead to the co-precipitation of the inclusion complex.
-
Collect and dry the precipitate.
C. Lyophilisation Method:
-
Dissolve 1.6 g of β-cyclodextrin in 14.4 mL of a water:ethanol solution (3:1 v/v) at 50°C with stirring until completely dissolved.
-
Dissolve eugenol in 1 mL of ethanol and add it to the β-cyclodextrin solution (4:1 w/w ratio).
-
Stir the mixture for 4 hours.
-
Freeze the solution and then lyophilize (freeze-dry) to obtain a powdered complex.
Experimental Workflow: Cyclodextrin Inclusion Complex Preparation
Signaling Pathways Modulated by Eugenol
The therapeutic effects of eugenol are attributed to its ability to modulate various intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for the rational design of eugenol-based drug delivery systems.
Key Signaling Pathways
Eugenol has been shown to exert its anticancer and anti-inflammatory effects by targeting several key signaling cascades:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Eugenol can inhibit the activation of NF-κB, a key regulator of inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Pathway: This pathway is involved in cell proliferation and survival. Eugenol can modulate this pathway to induce cell cycle arrest and apoptosis in cancer cells.
-
JNK/STAT3 (c-Jun N-terminal Kinase/Signal Transducer and Activator of Transcription 3) Pathway: Eugenol's influence on this pathway can also contribute to its anticancer effects by regulating gene expression related to cell growth and survival.
Diagram of Eugenol's Action on Signaling Pathways
References
- 1. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Euphenol Formulation Stability: A Technical Support Center
Welcome to the Technical Support Center for Euphenol formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation of this compound-containing products.
Q1: My this compound-containing solution/gel is developing a yellow or brownish tint over time. What is the likely cause and how can I prevent it?
A: Discoloration (yellow to brown) in this compound formulations is typically a sign of oxidative degradation.[1] this compound is a phenolic compound and is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and high temperatures.[2] This process can lead to the formation of colored degradation products like quinones.[3]
Troubleshooting Steps:
-
Inert Atmosphere: During the manufacturing process, blanket your formulation with an inert gas like nitrogen to displace oxygen.[4] For the final product, consider packaging in an inert atmosphere.[5]
-
Antioxidants: Incorporate antioxidants into your formulation. Phenolic antioxidants work by scavenging free radicals. Consider using synthetic antioxidants like BHA or BHT, or natural antioxidants like tocopherol (Vitamin E).
-
Light Protection: this compound is sensitive to light, especially UV radiation, which can cause photodegradation. Store the formulation in amber-colored or opaque containers to protect it from light.
-
pH Control: The stability of this compound can be pH-dependent. While detailed studies on the effect of pH on color change are limited, the overall stability can be influenced by pH. It is advisable to conduct a pH-stability profile for your specific formulation to identify the optimal pH range.
-
Chelating Agents: Trace metal ions can catalyze oxidation reactions. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester these ions and improve stability.
Q2: I am observing a loss of potency (decrease in this compound concentration) in my formulation over time. What are the contributing factors and mitigation strategies?
A: Loss of potency is a critical stability issue and can be caused by several factors, primarily chemical degradation. The main degradation pathways for this compound are oxidation and photodegradation.
Troubleshooting Steps:
-
Review Environmental Factors:
-
Temperature: Elevated temperatures can accelerate the degradation kinetics of this compound. Ensure that the formulation is stored at the recommended temperature. You can perform an Arrhenius study to understand the temperature dependence of the degradation rate.
-
Light Exposure: As mentioned, light can cause significant degradation. Strict light protection is crucial.
-
Oxygen: The presence of oxygen is a key factor in oxidative degradation. Implementing the measures described in Q1 for oxygen exclusion is recommended.
-
-
Formulation Optimization:
-
Encapsulation: This is a highly effective method to protect this compound from environmental factors. Encapsulating this compound in a polymer or lipid matrix can significantly enhance its stability. Common techniques include spray drying and nanoencapsulation.
-
Excipient Compatibility: Ensure that the excipients in your formulation are compatible with this compound. While this compound has been found to be compatible with many common excipients like Tween 80, Carbopol 940, chitosan, and sodium alginate, interactions can still occur, especially under stress conditions. It is advisable to perform drug-excipient compatibility studies using techniques like DSC and FTIR.
-
Q3: My this compound emulsion is showing signs of instability (e.g., creaming, coalescence, phase separation). How can I improve its physical stability?
A: Emulsion instability can be due to a variety of factors related to the formulation and processing parameters.
Troubleshooting Steps:
-
Optimize Surfactant/Emulsifier:
-
Type and Concentration: The choice and concentration of the emulsifier are critical. For oil-in-water emulsions with this compound, non-ionic surfactants like Tween 80 are commonly used. Ensure the surfactant concentration is above the critical micelle concentration (CMC) and sufficient to cover the surface of the oil droplets.
-
HLB Value: Select a surfactant or a blend of surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value for stabilizing a this compound-in-water emulsion.
-
-
Homogenization Process:
-
Energy Input: The energy input during homogenization affects the initial droplet size and size distribution. High-energy methods like high-pressure homogenization or ultrasonication can produce smaller, more stable droplets.
-
Process Parameters: Optimize homogenization time and intensity. Over-processing can sometimes lead to coalescence.
-
-
Aqueous Phase Modification:
-
Viscosity Modifiers: Increasing the viscosity of the continuous phase can slow down the movement of droplets, thereby reducing creaming and coalescence. Consider adding hydrocolloids like xanthan gum or carbomers.
-
pH and Ionic Strength: Changes in pH and ionic strength can affect the stability of the emulsion, especially if using ionic surfactants or if the excipients are pH-sensitive.
-
Q4: I am having difficulty dissolving this compound in my aqueous formulation. What are some strategies to improve its solubility?
A: this compound has poor water solubility, which presents a significant formulation challenge.
Solubilization Strategies:
-
Co-solvents: Use a co-solvent system. Solvents like ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can be used to dissolve this compound before adding it to the aqueous phase.
-
Surfactant Micelles: Encapsulating this compound in surfactant micelles can significantly increase its aqueous solubility.
-
Encapsulation Technologies:
-
Cyclodextrins: Formation of inclusion complexes with cyclodextrins can enhance the water solubility of this compound.
-
Nanoencapsulation: Techniques like nanoemulsions and solid lipid nanoparticles (SLNs) can encapsulate this compound and disperse it in an aqueous medium.
-
Spray Drying with Water-Soluble Polymers: Co-spray drying this compound with water-soluble polymers like Soluplus® can create a solid dispersion that readily dissolves in water.
-
Frequently Asked Questions (FAQs)
Stability & Degradation
-
What are the main degradation products of this compound? The main degradation pathways are oxidation and photooxidation, leading to products such as quinone methides, ortho-quinones, and various carbonyl and carboxyl compounds. Thermal oxidation can produce 2-methoxy-4-(oxiran-2-ylmethyl)phenol, while sensitized photochemical oxygenation can yield 4-hydroperoxy-2-methoxy-4-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one.
-
How does pH affect the stability of this compound? The stability of this compound is pH-dependent. For instance, the antimicrobial activity of encapsulated eugenol (B1671780) has been shown to decrease with increasing pH from 5 to 7. While comprehensive kinetic data across a wide pH range is not readily available in the provided search results, it is known that the phenolic hydroxyl group can ionize under basic conditions, which may alter its reactivity and degradation pathways. It is recommended to perform a pH-rate profile study for your specific formulation to determine the optimal pH for stability.
-
What is the shelf-life of this compound in a typical formulation? The shelf-life is highly dependent on the formulation type, packaging, and storage conditions. There is no single "typical" shelf-life. A properly formulated and packaged this compound product, for example, using encapsulation and light-protective packaging, will have a significantly longer shelf-life than a simple aqueous solution exposed to light and air. Real-time and accelerated stability studies are required to determine the shelf-life of a specific product.
Formulation Strategies
-
What are the most effective methods for stabilizing this compound? Encapsulation is one of the most effective strategies. Techniques like spray drying with polymers (e.g., maltodextrin (B1146171), gum arabic, whey protein, Soluplus®) and nanoencapsulation (e.g., with chitosan, Eudragit RS100, or in liposomes) can protect this compound from light, oxygen, and heat, thereby improving its stability and solubility. The use of antioxidants and appropriate light-protective packaging are also crucial.
-
Are there any known excipient incompatibilities with this compound? Studies have shown that this compound is compatible with a range of common excipients, including Tween 80, Carbopol 940, chitosan, sodium alginate, and polycaprolactone. However, it is always recommended to conduct compatibility studies for your specific formulation and intended storage conditions, as subtle interactions can occur, especially under stress.
Analytical Testing
-
What is the recommended analytical method for stability testing of this compound? A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended approach. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, and UV detection (typically around 280 nm) is a common setup. It is crucial that the method can separate this compound from its degradation products and any interfering excipients.
Quantitative Data on this compound Stability
Table 1: Effect of Environmental Factors on this compound Degradation
| Factor | Condition | Observation | Reference |
| Light | UV-B irradiation (310 nm) | >50% degradation of isoeugenol (B1672232) (a related compound) after 10 minutes. This compound is also noted to be light-sensitive. | |
| Temperature | 50-80°C | The release rate of eugenol from clove particles increases with temperature in the initial phase. The activation energy for release was calculated as 58.29 kJ/mol. | |
| Oxygen | Aqueous photooxidation | The pseudo-first-order rate constant for eugenol degradation is higher in the presence of oxygen (kO2 > kAir > kN2). | |
| pH | pH 5 vs. pH 7 | The minimum inhibitory concentration of encapsulated eugenol against L. monocytogenes and E. coli O157:H7 was lower at pH 5 compared to pH 7, suggesting greater activity/stability at lower pH. |
Table 2: Encapsulation Efficiency of this compound using Different Methods and Materials
| Encapsulation Method | Wall Material(s) | Encapsulation Efficiency (%) | Reference |
| Spray Drying | Soluplus® | 97.9 - 98.2 | |
| Spray Drying | Whey Protein or Soy Lecithin | 95 - 98 | |
| Spray Drying | Maltodextrin, Gum Arabic, Soy Lecithin | 47.37 - 65.69 | |
| Nanoencapsulation | Eudragit RS100 | > 90 | |
| Nanoliposomes | Soy Phosphatidylcholine | ~59.2 | |
| Ionic Gelation | Chitosan | ~20 | |
| Double Emulsion Solvent Evaporation | Ethyl Cellulose | ~94.7 |
Experimental Protocols
Protocol 1: Encapsulation of this compound by Spray Drying
This protocol provides a general procedure for encapsulating this compound using a spray dryer. The specific parameters will need to be optimized for your particular formulation and equipment.
Objective: To encapsulate this compound within a polymer matrix to improve its stability and/or water solubility.
Materials:
-
This compound
-
Wall material (e.g., Maltodextrin, Gum Arabic, Whey Protein Isolate)
-
Emulsifier (e.g., Soy Lecithin, Tween 80)
-
Distilled water
-
Homogenizer (e.g., Ultra-Turrax®)
-
Spray dryer
Methodology:
-
Preparation of the Aqueous Phase: Dissolve the wall material(s) (e.g., maltodextrin and gum arabic) in distilled water with gentle heating and stirring until a clear solution is formed.
-
Preparation of the Oil Phase: If using an emulsifier like soy lecithin, it can be dissolved in the this compound (the oil phase).
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization (e.g., using an Ultra-Turrax® at 15,000 rpm for 5-10 minutes).
-
Continue homogenization until a stable oil-in-water emulsion is formed. The particle size of the emulsion should be monitored to ensure it is within the desired range.
-
-
Spray Drying:
-
Set the spray dryer parameters. These will vary depending on the instrument and formulation, but typical starting points are:
-
Inlet temperature: 130 - 180°C
-
Outlet temperature: 70 - 90°C
-
Feed flow rate: 4.5 - 10 mL/min
-
Aspirator rate: ~35 m³/h
-
-
Continuously stir the emulsion while feeding it into the spray dryer.
-
Collect the dried powder from the collection vessel.
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the total and surface this compound content.
-
Analyze the particle size, morphology (e.g., using SEM), and moisture content of the resulting powder.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound in stability studies.
Objective: To accurately quantify the concentration of this compound in a formulation and separate it from potential degradation products.
Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Sample formulation containing this compound
Methodology:
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and water. The mobile phase should be filtered and degassed before use.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: 280 nm is a common wavelength for detecting this compound.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 5-50 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh a portion of the formulation and dissolve or extract it in a suitable solvent to a known volume.
-
The sample may require filtration (e.g., through a 0.45 µm filter) before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Method Validation:
-
The method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to demonstrate that the degradation products do not interfere with the quantification of this compound. The validation should also include assessments of specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
Preventing oxidation of Euphenol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Euphenol during storage. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a slight yellow discoloration. What could be the cause?
A1: A yellowing or browning of this compound, either in solid form or in solution, is a common indicator of oxidation. This is often caused by exposure to air (oxygen) and/or light. To mitigate this, it is crucial to store this compound in a tightly sealed, opaque container. Purging the container with an inert gas such as nitrogen or argon before sealing can also help to displace oxygen and prevent oxidative degradation.
Q2: I've observed a decrease in the purity of my this compound sample over time, as determined by HPLC analysis. What storage conditions are recommended to ensure its stability?
A2: To maintain the chemical integrity of this compound, it is recommended to store it at low temperatures, protected from light, and under an inert atmosphere. For long-term storage, temperatures below -18°C in a dry, freezer environment are advisable.[1] Studies on the latex of Euphorbia species, which contains euphol, have shown that refrigeration at 4-5°C can prevent microbial growth and maintain stability for a short period (up to 10 days), whereas room temperature storage leads to degradation within a week.[2][3]
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, the addition of antioxidants can be an effective strategy to prevent the oxidation of this compound, which is a triterpenoid. Triterpenoids have demonstrated antioxidant properties themselves and can be protected by other antioxidants.[2][4] Commonly used antioxidants for terpenes and other sensitive organic molecules include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C). The choice of antioxidant will depend on its compatibility with your specific application and downstream processes. It is recommended to perform compatibility and efficacy studies to determine the optimal antioxidant and its concentration for your formulation.
Q4: Is this compound susceptible to degradation in acidic or basic conditions?
A4: Yes, this compound has been reported to be unstable in simulated gastric and intestinal fluids, which suggests it is susceptible to hydrolysis under acidic and potentially basic conditions. Therefore, it is important to control the pH of your this compound solutions and avoid prolonged exposure to highly acidic or basic environments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of unknown peaks in HPLC chromatogram | Chemical degradation of this compound due to oxidation or hydrolysis. | Review storage conditions, ensuring the sample is protected from light, oxygen, and stored at a low temperature. Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent results in bioassays | Degradation of this compound leading to reduced potency or the formation of interfering byproducts. | Prepare fresh solutions of this compound for each experiment. Monitor the purity of the stock solution regularly using a validated stability-indicating analytical method. |
| Precipitation in this compound solution | Formation of insoluble degradation products or polymerization. | Filter the solution to remove particulates. For future prevention, consider using deoxygenated solvents for solution preparation and adding a suitable antioxidant. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound and related compounds based on available literature.
| Compound/Material | Storage Temperature | Storage Conditions | Observed Stability | Reference |
| This compound | Below -18°C | Dry, freezer | Recommended for long-term storage of the pure compound. | |
| Euphorbia tirucalli Latex (contains Euphol) | 4-5°C (Refrigerated) | Airtight glass vials | Stable for up to 10 days without microbial growth. | |
| Euphorbia tirucalli Latex (contains Euphol) | Room Temperature | Airtight glass vials | Fungal growth observed after 7 days. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To generate degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours. Also, prepare a 1 mg/mL solution of this compound in methanol and heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in methanol to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Prepare a 1 mg/mL solution of this compound in methanol and store it at -20°C, protected from light. Also, prepare blank solutions (without this compound) for each stress condition.
-
Analysis: Analyze all stressed samples and controls using a suitable stability-indicating HPLC-UV/MS method to identify and quantify this compound and its degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-MS method for the analysis of this compound and its degradation products.
Objective: To separate, detect, and quantify this compound and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV detector and coupled to a triple quadrupole mass spectrometer.
-
Column: Thermo HyPURITY ADVANCE (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A gradient of methanol and 2mM ammonium (B1175870) acetate (B1210297) buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound (e.g., 210 nm).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound and its degradation products. Multiple Reaction Monitoring (MRM) can be used for quantification if standards for degradation products are available.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method to resolve this compound from its degradation products is critical.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
References
Technical Support Center: Optimizing Euphenol Concentration for Antimicrobial Assays
Welcome to the technical support center for optimizing Euphenol concentration in antimicrobial assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in antimicrobial assays?
A1: For preliminary screening, a broad concentration range is recommended. Based on existing literature for similar phenolic compounds like Eugenol, a starting range of 0.03 µg/mL to 10,000 µg/mL can be effective for determining the Minimum Inhibitory Concentration (MIC).[1][2][3] The optimal range will ultimately depend on the specific microorganisms being tested.
Q2: What is the best solvent to dissolve this compound for antimicrobial assays?
A2: this compound, like many phenolic compounds, has low solubility in water.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions.[4] It is crucial to then perform serial dilutions in the appropriate broth, such as Mueller-Hinton Broth (MHB), to achieve the final desired concentrations. A solvent control (broth with the highest concentration of DMSO used in the experiment) should always be included to ensure the solvent itself does not inhibit microbial growth.
Q3: How does the mechanism of action of this compound influence assay selection?
A3: this compound primarily exerts its antimicrobial effect by disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. This mechanism makes assays that measure cell viability and membrane integrity particularly relevant. Standard assays like Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are excellent choices.
Q4: Can I use the disk diffusion method for this compound?
A4: Yes, the disk diffusion (Kirby-Bauer) method is a suitable qualitative screening method. Sterile filter paper disks are impregnated with known concentrations of this compound and placed on an agar (B569324) plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk indicates the susceptibility of the microorganism to this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of microbial growth observed, even at high this compound concentrations. | 1. This compound precipitation due to low solubility in the aqueous assay medium.2. Inactivation of this compound by components in the growth medium.3. The test microorganism is resistant to this compound.4. This compound has volatilized from the assay plate. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to the cells but sufficient to maintain solubility. Consider using a surfactant to improve solubility.2. Use a standard, recommended medium like Mueller-Hinton Broth.3. Include a positive control with a known susceptible strain to verify the activity of your this compound stock. Also, include a known antibiotic as a positive control for the assay.4. Ensure plates are properly sealed during incubation. |
| Inconsistent results between replicate experiments. | 1. Inaccurate serial dilutions.2. Variation in inoculum size.3. Contamination of the culture or reagents. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent cell density (approximately 1 x 10⁸ CFU/mL).3. Use aseptic techniques throughout the experimental setup. Perform sterility checks on your media and reagents. |
| Zone of inhibition is observed in the disk diffusion assay, but no MIC is found in the broth microdilution assay. | 1. This compound may not diffuse well through the agar.2. The concentration range in the broth microdilution assay may be too low. | 1. Consider using the agar well diffusion method, which can sometimes be more suitable for compounds with poor diffusion.2. Expand the concentration range of this compound tested in the broth microdilution assay. |
| The solvent control well shows inhibition of microbial growth. | 1. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the microorganism. | 1. Determine the maximum non-inhibitory concentration of the solvent by testing a serial dilution of the solvent alone. Ensure the final concentration of the solvent in your this compound dilutions does not exceed this level. |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Inoculate each well (except the negative control) with 100 µL of the standardized microbial inoculum, resulting in a final volume of 200 µL and a 1:1 dilution of the this compound concentration.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible turbidity is observed.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from the wells corresponding to the MIC and at least two more concentrated dilutions.
-
Spread the aliquots onto fresh Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the antimicrobial susceptibility of a microorganism to a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile filter paper disks (6 mm diameter)
-
This compound solutions of known concentrations
-
Incubator
Procedure:
-
Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.
-
Aseptically apply sterile filter paper disks impregnated with different concentrations of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
Quantitative Data Summary
| Assay | Parameter | Typical Range for this compound/Eugenol | Reference |
| MIC | Concentration | 0.0312 - 8 µg/mL | |
| MBC | Concentration | 0.0625 - 16 µg/mL | |
| Disk Diffusion | Zone of Inhibition | Dependent on concentration and microorganism |
Note: These values are indicative and may vary depending on the specific microbial strain and experimental conditions.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
References
Technical Support Center: Eugenol Extraction from Clove Oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with eugenol (B1671780) extraction from clove oil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Eugenol Yield
Q: My eugenol yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low eugenol yield is a common issue with several potential causes. Systematically evaluating your process can help identify the bottleneck.
Troubleshooting Steps:
-
Clove Material Quality and Preparation:
-
Source and Age: The concentration of eugenol can vary depending on the geographical source, harvesting time, and storage conditions of the cloves.[1] Older or improperly stored cloves may have a lower eugenol content.
-
Grinding: The particle size of the ground cloves is crucial. Grinding the cloves to a fine powder increases the surface area, which can significantly improve extraction efficiency.[1][2]
-
-
Extraction Method Optimization:
-
Steam Distillation: This is a common method, but efficiency depends on several factors.[1][3]
-
Distillation Time: Ensure the distillation is carried out for a sufficient duration. Continue collecting the distillate until it is no longer milky, which indicates that the oil has been completely extracted. This can take at least 45-60 minutes.
-
Foaming: The mixture can sometimes foam, which may cause it to "bump" over into the condenser, leading to loss of product. Control the heating rate to prevent excessive foaming.
-
-
Solvent Extraction: The choice of solvent and extraction parameters are critical.
-
Solvent Polarity: Eugenol is soluble in various organic solvents like dichloromethane (B109758), diethyl ether, ethanol, and methanol. The choice of solvent can impact the extraction efficiency and purity of the final product.
-
Solvent-to-Material Ratio: An optimal ratio of solvent to clove material is necessary for efficient extraction. A higher ratio can lead to a greater yield.
-
-
Microwave-Assisted Extraction (MAE): This method can offer higher yields in less time compared to traditional methods. Consider exploring this technique if available.
-
-
Post-Extraction Workup:
-
Incomplete Solvent Extraction from Distillate: When extracting eugenol from the aqueous distillate, perform multiple extractions with smaller volumes of the organic solvent (e.g., three extractions with 15 mL of dichloromethane) rather than a single extraction with a large volume. This ensures a more complete transfer of eugenol to the organic phase.
-
Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping some of the product. To avoid this, shake the separatory funnel gently at first. If an emulsion does form, you can try to break it by adding a saturated salt solution (brine) or by gentle swirling with a glass rod.
-
Issue 2: Purity of the Extracted Eugenol
Q: My extracted eugenol is impure. How can I improve its purity?
A: Impurities in the final eugenol extract can arise from co-extraction of other components from the clove oil or from the experimental procedure itself.
Troubleshooting Steps:
-
Separation from Acetyleugenol: Clove oil also contains acetyleugenol, which may be co-extracted with eugenol.
-
Alkaline Extraction: To separate eugenol from neutral impurities like acetyleugenol, you can perform an acid-base extraction. Eugenol is phenolic and will react with a base (like 5% aqueous NaOH) to form a water-soluble sodium eugenate salt, which moves to the aqueous layer. The neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to regenerate the pure eugenol.
-
-
Removal of Water:
-
Drying Agent: Ensure the organic extract containing eugenol is thoroughly dried before solvent evaporation. Use a suitable drying agent like anhydrous sodium sulfate (B86663) or calcium chloride pellets. Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.
-
-
Solvent Removal:
-
Complete Evaporation: Ensure all the extraction solvent is removed from the final product. This can be done using a rotary evaporator or by careful distillation.
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Q: I am consistently getting a stable emulsion during the solvent extraction step, which is leading to product loss. How can I prevent or break this emulsion?
A: Emulsion formation is a frequent problem, especially when using solvents like dichloromethane.
Preventative Measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Avoid High Speeds: If using a mechanical shaker, set it to a lower speed.
Methods to Break an Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Agitation: Gently swirl the contents of the funnel or use a glass stirring rod to gently agitate the emulsion layer.
-
Filtration: In some cases, filtering the emulsified layer through a plug of glass wool can help to break it.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the layers to separate.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on eugenol extraction, providing a comparison of different methods and their outcomes.
| Extraction Method | Solvent | Key Parameters | Yield of Clove Oil (%) | Eugenol Content (%) | Reference |
| Steam Distillation | Water | N/A | 5.81 - 10.1 | 54.0 | |
| Hydrodistillation | Water | N/A | 11.5 | 50.5 - 53.5 | |
| Soxhlet Extraction | Methanol | Sample-to-solvent ratio 1:15 | 57.83 | 22.21 | |
| Soxhlet Extraction | N/A | N/A | 39.98 | 15.83 | |
| Microwave-Assisted | Ethanol/Water (50/50 v/v) | 1g cloves, 10 mL solvent | - | - | |
| Supercritical CO2 | CO2 | N/A | 19.6 | 73.1 | |
| Saponification/Neutralization | NaOH/H2SO4 | Temp: 50°C, NaOH/clove oil ratio: 2.75:1 | 39.17 (eugenol yield) | - |
Experimental Protocols
1. Steam Distillation for Eugenol Extraction
This protocol is a standard method for isolating essential oils from plant material.
Materials:
-
Ground cloves (15 g)
-
Water (125 mL)
-
250 mL round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle or burner
Procedure:
-
Place 15 grams of ground cloves into a 250 mL round-bottom flask.
-
Add approximately 125 mL of water to the flask.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to boiling. Be cautious of foaming and adjust the heat to prevent the mixture from boiling over.
-
Collect the distillate, which will appear milky due to the emulsion of eugenol in water.
-
Continue distillation until the distillate runs clear, indicating that all the oil has been extracted. This will typically require collecting about 80-100 mL of distillate.
-
Periodically add more water to the distillation flask to replace the volume that has distilled over.
2. Solvent Extraction of Eugenol from Aqueous Distillate
This protocol describes how to separate the eugenol from the water collected during steam distillation.
Materials:
-
Aqueous distillate from steam distillation
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Separatory funnel
-
Anhydrous sodium sulfate or calcium chloride
Procedure:
-
Transfer the collected distillate to a separatory funnel.
-
Add about 15 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release pressure.
-
Allow the layers to separate. The denser organic layer (dichloromethane) will be at the bottom.
-
Drain the bottom organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer two more times with fresh 15 mL portions of dichloromethane.
-
Combine all the organic extracts.
-
Add a small amount of anhydrous sodium sulfate or calcium chloride to the combined organic extracts to remove any residual water. Swirl the flask until the drying agent no longer clumps.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator or by simple distillation to obtain the crude eugenol.
Visualizations
Caption: A general workflow for eugenol extraction from cloves.
References
Technical Support Center: Euphenol Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of Euphenol at high concentrations during in vitro experiments.
Troubleshooting Guide
Issue: High levels of cell death observed in normal (non-cancerous) cell lines at concentrations intended to be therapeutic for cancer cells.
Possible Cause: this compound can exhibit cytotoxic effects on normal cells at higher concentrations. Studies have shown that while this compound may selectively induce apoptosis in cancer cells at lower concentrations (e.g., 2 μM), toxicity in normal cells can occur at higher concentrations (e.g., 4 μM)[1]. The mechanism of cytotoxicity can involve the depletion of intracellular glutathione (B108866) (GSH) and protein thiols[2].
Solution:
-
Concentration Optimization: Perform a dose-response study to determine the optimal concentration of this compound that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
-
Utilize a Drug Delivery System: Encapsulating this compound in a nanocarrier can facilitate targeted delivery to cancer cells and reduce systemic toxicity.[3][4] Options include:
-
Mesoporous Silica (B1680970) Nanoparticles (MSNs): These can be designed for enzyme-responsive drug release at the tumor site[3].
-
Magnesium Oxide Nanoparticles (MgONPs): These have been shown to enhance the cytotoxicity of Eugenol in breast cancer cells compared to the free compound.
-
Liposomes: Liposomal formulations can improve the stability and bioavailability of polyphenolic compounds and offer targeted delivery.
-
-
Co-treatment with Antioxidants: The addition of antioxidants like N-acetyl-L-cysteine (NAC) has been shown to protect cells from this compound-induced cytotoxicity by replenishing intracellular GSH levels. However, be aware that high concentrations of NAC or GSH in combination with this compound could potentially enhance cytotoxicity by inhibiting the expression of superoxide (B77818) dismutase (SOD) mRNAs.
Issue: Inconsistent or unexpected results in apoptosis assays.
Possible Cause: The apoptotic mechanism of this compound can be complex and cell-type specific. It can involve both p53-dependent and p53-independent pathways, making the cellular context crucial for the experimental outcome. Key molecular events include the translocation of Bax, reduction of Bcl-2, release of cytochrome c, and activation of caspases-9 and -3.
Solution:
-
Comprehensive Apoptosis Analysis: Employ multiple assays to confirm apoptosis. This can include:
-
Morphological analysis: Look for cell shrinkage, membrane blebbing, and apoptotic body formation.
-
Nuclear staining: Use dyes like Hoechst to visualize condensed and fragmented nuclei.
-
Annexin V/PI staining: To differentiate between early and late apoptotic cells.
-
Western blotting: To analyze the expression levels of key apoptotic proteins (Bax, Bcl-2, cleaved caspases).
-
-
Signaling Pathway Investigation: To understand the specific mechanism in your cell line, investigate key signaling molecules such as p53, E2F1, and survivin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A1: At high concentrations, this compound-induced cytotoxicity is primarily mediated through the induction of apoptosis. This process involves the depletion of intracellular glutathione (GSH), leading to increased oxidative stress. Key molecular events include the activation of the mitochondrial apoptotic pathway, characterized by an increase in the Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase cascades. In some cell types, this is independent of p53 status.
Q2: How can I reduce the off-target toxicity of this compound in my experiments?
A2: To mitigate off-target toxicity, consider using a targeted drug delivery system. Nanoparticles, such as mesoporous silica or magnesium oxide, and liposomes can encapsulate this compound, enhancing its delivery to cancer cells while minimizing exposure to normal cells. These systems can also provide controlled, stimulus-responsive drug release in the tumor microenvironment.
Q3: What are the expected IC50 values for this compound in cancer cell lines?
A3: The 50% inhibitory concentration (IC50) of this compound is cell line-dependent. For example, in human osteoblastic U2OS cells, the IC50 for Eugenol was approximately 0.75 mmol/L. In human melanoma G361 cells, cytotoxic effects were observed in the range of 0.5 to 2 mM. It is crucial to determine the IC50 empirically for your specific cell line of interest.
Q4: Can this compound's cytotoxicity be potentiated by other agents?
A4: Yes, the efficacy of this compound can be enhanced when used in combination with other therapeutic agents. For instance, it has been shown to have a synergistic interaction with gemcitabine, potentially allowing for lower, less toxic doses of the chemotherapeutic agent.
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of Eugenol in Various Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| Human Osteosarcoma (HOS) | 0.5 - 10.0 mM | Dose- and time-dependent inhibition of proliferation | |
| Human Melanoma (G361) | 0.5 - 2.0 mM | Cytotoxic effects observed | |
| Human Breast Cancer (MCF-7, MDA-MB-231, T47-D) | 2 µM | Apoptosis in ~80% of MCF7 and MDA-MB-231 cells, and 65% in T47-D cells | |
| Normal Breast Epithelial (MCF 10A) | 2 µM | Marginal apoptotic effect (~20%) | |
| Normal Breast Epithelial (MCF 10A) | 4 µM | Significant apoptosis (~70%) | |
| Human Osteoblastic (U2OS) | ~0.75 mmol/L | 50% inhibition of cell viability (IC50) |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and/or this compound-loaded nanoparticles) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for mitigating this compound cytotoxicity via nanoparticles.
References
- 1. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]
- 3. Enhancing Anti-Tumorigenic Efficacy of Eugenol in Human Colon Cancer Cells Using Enzyme-Responsive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Anti-Breast Cancer Activity of Eugenol Using a Magnesium Oxide Nanoparticle-Based Delivery System [nanomedicine-rj.com]
Technical Support Center: Refining Purification Methods for Synthetic Euphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of synthetic euphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on recent total synthesis routes, the primary impurities in synthetic this compound often stem from side reactions and incomplete transformations. These can include:
-
Diastereomers: The complex stereochemistry of this compound means that various diastereomers can form during cyclization and subsequent stereoselective steps.
-
Unreacted Intermediates: Incomplete reactions can leave starting materials or stable intermediates in the final mixture. For instance, the ketone precursor to the C3 hydroxyl group may persist.
-
Side-Products from Rearrangements: Cationic rearrangements, common in terpenoid synthesis, can lead to the formation of structural isomers with different ring skeletons.
-
Epimers: The C20 stereocenter, which differentiates euphol (B7945317) from its isomer tirucallol, can be a source of impurity if stereocontrol is not absolute.[1][2][3]
-
Reagents and Byproducts: Residual reagents, catalysts (e.g., from Wolff-Kishner reduction), and their byproducts may also be present.
Q2: My crude synthetic this compound shows multiple spots on TLC, even with different solvent systems. What is the best initial approach for purification?
A2: A multi-spot TLC indicates a complex mixture of impurities with varying polarities. A logical first step is to use a broad purification technique to separate components based on significant polarity differences. Liquid-liquid extraction is an effective initial strategy. For instance, a biphasic system of a nonpolar solvent (like hexane (B92381) or heptane) and a polar solvent (like methanol (B129727) or acetonitrile) can partition the highly nonpolar triterpenoid (B12794562) backbone of this compound from more polar impurities.
Q3: I am struggling to separate this compound from a closely-eluting impurity using silica (B1680970) gel column chromatography. What can I do to improve resolution?
A3: Co-elution is a common challenge in the purification of structurally similar terpenoids. Here are several strategies to improve separation on silica gel:
-
Optimize the Solvent System:
-
Reduce Polarity: Decrease the concentration of the polar solvent (e.g., ethyl acetate (B1210297) in hexane) to increase the retention time of all compounds, potentially improving separation.
-
Use a Different Solvent System: Switch to a solvent system with different selectivity. For example, replacing ethyl acetate with dichloromethane (B109758) or a mixture of toluene (B28343) and acetone (B3395972) can alter the elution order.
-
-
Employ a Different Stationary Phase:
-
Silver Nitrate Impregnated Silica: This is particularly effective for separating compounds with differing degrees of unsaturation.
-
Reverse-Phase Chromatography (C18): If the impurities are significantly more or less polar than this compound, reverse-phase chromatography can provide excellent separation.
-
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers superior resolution compared to flash chromatography.
Q4: My this compound sample appears pure by TLC and ¹H NMR, but the melting point is broad and lower than the literature value. What could be the issue?
A4: A broad and depressed melting point is a classic indicator of residual impurities, even if they are not readily apparent by TLC or standard NMR. The impurity is likely a structurally very similar compound, such as a diastereomer or epimer, that co-elutes with this compound and has a very similar NMR spectrum. In this case, recrystallization is often the most effective final purification step to achieve high crystalline purity.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound Streaking/Tailing on the Column | This can be due to overloading the column, poor solubility in the mobile phase, or interaction with acidic silica. Try reducing the sample load, using a stronger solvent for loading, or pre-treating the silica gel with a base (e.g., triethylamine (B128534) in the mobile phase). |
| Irreversible Adsorption to Silica Gel | Some terpenoids can be sensitive to the acidic nature of silica gel. Consider using a less acidic stationary phase like alumina (B75360) or deactivated silica. |
| Improper Solvent System Selection | If the solvent is too polar, the compound may elute too quickly with poor separation. If it's not polar enough, the compound may not elute at all. Optimize the mobile phase using TLC before running the column. |
Problem 2: Persistent Impurity After Multiple Purification Steps
| Possible Cause | Troubleshooting Step |
| Formation of an Azeotrope-like Mixture | The impurity may form a mixture with this compound that is difficult to separate by distillation or chromatography. Recrystallization from a different solvent system may be effective. |
| Isomeric Impurity | A structural isomer or diastereomer may have very similar physical properties to this compound. Consider derivatization to alter the physical properties, followed by purification and then removal of the derivatizing group. |
| Contamination from Labware or Solvents | Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing new impurities. |
Experimental Protocols
Protocol 1: Preparative Column Chromatography of Synthetic this compound
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry, impregnated silica to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a hot solvent (e.g., acetone, methanol, or ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the impure this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data Summary
| Purification Method | Typical Mobile Phase / Solvent | Stationary Phase | Typical Purity Achieved | Notes |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient | Silica Gel | 85-95% | Good for initial cleanup of major impurities. |
| Preparative HPLC | Acetonitrile/Water or Methanol/Water | C18 Reverse Phase | >98% | Excellent for separating closely related isomers. |
| Recrystallization | Acetone, Methanol, or Ethyl Acetate | N/A | >99% | Ideal for a final polishing step to obtain highly pure, crystalline material. |
Visualizations
Caption: A typical multi-step workflow for the purification of synthetic this compound.
References
Technical Support Center: Addressing Euphenol (Eugenol) Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Euphenol (Eugenol) in biochemical assays. Eugenol (B1671780), a phenolic compound found in various plants, is known for its antioxidant and bioactive properties, which can sometimes lead to misleading results in common assay formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Eugenol) and why is it a concern in biochemical assays?
Eugenol (IUPAC name: 4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound.[1][2][3] Its aromatic structure and hydroxyl group contribute to its antioxidant and redox properties.[4][5] These characteristics, along with its potential to aggregate at higher concentrations, can lead to non-specific interactions with assay components, causing what is known as assay interference. This can manifest as false-positive or false-negative results, leading to wasted time and resources in research and drug discovery.
Q2: What are the common mechanisms of Eugenol interference?
Eugenol can interfere with biochemical assays through several mechanisms:
-
Redox Activity: As a phenolic compound, eugenol can act as a reducing agent, leading to the generation of reactive oxygen species (ROS) in the presence of components like dithiothreitol (B142953) (DTT). This can alter the function of proteins and other assay reagents.
-
Compound Aggregation: At micromolar concentrations, small molecules like eugenol can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition.
-
Fluorescence Interference: Eugenol exhibits intrinsic fluorescence and has a distinct UV absorbance spectrum, which can interfere with fluorescence- and absorbance-based assays. It can either contribute to the background signal (autofluorescence) or quench the signal of a fluorescent probe.
-
Protein Reactivity: The chemical structure of eugenol allows it to interact with proteins, potentially leading to non-specific binding or even covalent modification under certain conditions.
Q3: Which types of assays are most susceptible to Eugenol interference?
Assays that are particularly vulnerable to interference by phenolic compounds like Eugenol include:
-
Fluorescence-Based Assays: Assays relying on fluorescence intensity, FRET, or fluorescence polarization are susceptible to Eugenol's intrinsic fluorescence or quenching properties.
-
Absorbance-Based Assays: Eugenol's UV absorbance can interfere with assays that measure changes in absorbance, especially in the UV range.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through various mechanisms, including non-specific binding to antibodies or enzymes, or by affecting the enzymatic reaction of the reporter.
-
Assays Containing Reducing Agents: The presence of reagents like DTT can promote the redox cycling of Eugenol, leading to assay artifacts.
Troubleshooting Guide
Issue 1: My fluorescence-based assay shows unexpected inhibition or activation with Eugenol.
Possible Cause: This could be due to Eugenol's intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescent signal of your probe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocols:
Protocol 1: Assessing Compound Autofluorescence
-
Preparation: Prepare a serial dilution of Eugenol in your assay buffer, covering the concentration range used in your experiment.
-
Measurement: Dispense the Eugenol dilutions into the wells of a black microplate. Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths as your assay.
-
Analysis: Subtract the fluorescence of the buffer-only control from the Eugenol-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Signal Quenching
-
Preparation: In a cell-free system, prepare your fluorescent probe at its working concentration in the assay buffer.
-
Measurement: Add a serial dilution of Eugenol to the fluorescent probe solution in a microplate. Measure the fluorescence intensity.
-
Analysis: A concentration-dependent decrease in fluorescence intensity compared to the probe-only control indicates signal quenching.
Issue 2: My enzyme inhibition assay shows a dose-dependent effect with Eugenol, but the results are not reproducible in orthogonal assays.
Possible Cause: This is a classic sign of non-specific inhibition, likely due to compound aggregation or redox activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific inhibition.
Experimental Protocols:
Protocol 3: Detergent-Based Counter-Screen for Aggregation
-
Preparation: Prepare two sets of your assay. In the second set, add 0.01% (v/v) Triton X-100 to the assay buffer.
-
Execution: Run your standard assay protocol with a dose-response of Eugenol in both the standard and detergent-containing buffers.
-
Analysis: Compare the IC50 values. A significant rightward shift (increase) in the IC50 in the presence of detergent suggests that the inhibition is aggregation-based.
Protocol 4: DTT Dependence Assay for Redox Activity
-
Preparation: Set up your assay with varying concentrations of DTT (e.g., 0 mM, 0.5 mM, 1 mM, 5 mM).
-
Execution: For each DTT concentration, perform a dose-response experiment with Eugenol.
-
Analysis: If the potency of Eugenol (IC50) is dependent on the DTT concentration, it is likely acting as a redox-active compound.
Issue 3: I am observing interference in my absorbance-based assay.
Possible Cause: Eugenol has a characteristic UV absorbance spectrum that can overlap with the absorbance of your analyte or substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absorbance assay interference.
Experimental Protocol:
Protocol 5: Measure Eugenol's Absorbance Spectrum
-
Preparation: Prepare a solution of Eugenol in your assay buffer at the highest concentration used in your experiment.
-
Measurement: Use a spectrophotometer to scan the absorbance of the Eugenol solution across a range of wavelengths, including your assay's measurement wavelength.
-
Analysis: If there is significant absorbance at your wavelength of interest, you will need to implement a background subtraction for each concentration of Eugenol tested. Eugenol has a known absorbance maximum around 282 nm.
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for Eugenol. It is important to note that IC50 values can be highly dependent on the cell line and assay conditions.
Table 1: Reported IC50 Values of Eugenol in Cell-Based Assays
| Cell Line | Assay Type | IC50 Value | Reference |
| HeLa | MTT Assay | 200 µg/mL | |
| HT-29 | MTT Assay | 500 µM | |
| HL-60 | Apoptosis Assay | 23.7 µM | |
| Leishmania amazonensis | Growth Inhibition | 80 µg/mL |
Table 2: Physicochemical Properties of Eugenol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molar Mass | 164.20 g/mol | |
| UV Absorbance Max (in Ethanol) | ~282 nm | |
| Solubility | Slightly soluble in water; soluble in organic solvents |
Signaling Pathway Interference
Eugenol is known to modulate several signaling pathways, including NF-κB, MAPK/ERK, and PI3K/Akt. This can be a source of interference in cell-based assays that use readouts downstream of these pathways. For example, in a reporter gene assay designed to screen for inhibitors of the NF-κB pathway, Eugenol might show activity not by directly inhibiting the target of interest, but by scavenging ROS which are upstream activators of NF-κB.
Caption: Potential interference of Eugenol in an NF-κB reporter assay.
References
- 1. A Metabolomic Investigation of Eugenol on Colorectal Cancer Cell Line HT-29 by Modifying the Expression of APC, p53, and KRAS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3Câ-initiated photooxidation of eugenol [acp.copernicus.org]
Technical Support Center: Safe Handling and Storage of Eugenol
This guide provides best practices for the safe handling and storage of Eugenol, a naturally occurring phenolic molecule widely used in research and various industries.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is Eugenol and what are its common applications?
A1: Eugenol is a colorless to pale yellow, aromatic oily liquid that is the principal component of clove oil.[3] It is also found in nutmeg, cinnamon, basil, and bay leaf.[3] Due to its analgesic, antiseptic, and anti-inflammatory properties, it is used in dentistry, as a flavoring agent, in perfumes and cosmetics, and in some pesticides.[3]
Q2: What are the primary hazards associated with Eugenol?
A2: Eugenol can cause skin and eye irritation. It may also cause an allergic skin reaction in some individuals. Inhalation of vapors may cause respiratory tract irritation. While it is a versatile compound, high concentrations can be toxic.
Q3: What personal protective equipment (PPE) should be worn when handling Eugenol?
A3: To ensure safety, it is essential to wear appropriate PPE, including:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Impervious gloves such as nitrile or butyl rubber are recommended. A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.
Q4: How should I store Eugenol?
A4: Eugenol should be stored in a tightly closed container in a cool, well-ventilated place. It should be protected from light and moisture.
Q5: What should I do in case of a Eugenol spill?
A5: For small spills, absorb the liquid with an inert material and place it in a suitable container for disposal. For large spills, evacuate the area and wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Skin Irritation or Rash After Handling | Direct skin contact with Eugenol. | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Irritation | Eugenol splash into the eyes. | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention. |
| Dizziness or Respiratory Irritation | Inhalation of Eugenol vapors. | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Degradation of Eugenol Solution | Improper storage (exposure to light or air). | Store Eugenol in a tightly sealed, amber-colored container in a cool, dark place to prevent oxidation and degradation. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molar Mass | 164.20 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Boiling Point | 254 °C (489 °F; 527 K) |
| Melting Point | -7.5 °C (18.5 °F; 265.6 K) |
| Density | 1.06 g/cm³ |
Experimental Protocols
Protocol for Preparing a Standard Eugenol Solution:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE (safety goggles, nitrile gloves, and a lab coat).
-
Weighing: Accurately weigh the desired amount of Eugenol using an analytical balance.
-
Dissolving: Dissolve the weighed Eugenol in a suitable solvent (e.g., ethanol (B145695) or methanol) in a volumetric flask.
-
Dilution: Dilute to the final desired concentration with the solvent.
-
Storage: Store the solution in a tightly sealed, light-resistant container at a cool temperature.
Visualized Workflows
Caption: Workflow for the safe handling, storage, and disposal of Eugenol.
References
Validation & Comparative
Euphenol vs. Isoeugenol: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Eugenol (B1671780) and its isomer, isoeugenol (B1672232), are naturally occurring phenolic compounds that have garnered significant attention in the scientific community for their diverse biological activities. Both compounds, primarily found in essential oils of plants like clove and nutmeg, exhibit a range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] This guide provides an objective comparison of the bioactivities of eugenol and isoeugenol, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the various biological activities of eugenol and isoeugenol, providing a clear comparison of their potency.
Antioxidant Activity
| Compound | Assay | EC50 (µg/mL) | Reference |
| Eugenol | DPPH radical scavenging | 22.6 | [2] |
| Isoeugenol | DPPH radical scavenging | 17.1 | [2] |
| Eugenol | ABTS radical scavenging | 146.5 | [2] |
| Isoeugenol | ABTS radical scavenging | 87.9 | [2] |
Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Eugenol | PGE2 production inhibition | 0.37 |
Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Eugenol | E. coli | 312.5 | |
| Isoeugenol | E. coli | 312.5 | |
| Eugenol | S. aureus | 625 | |
| Isoeugenol | S. aureus | 312.5 | |
| Eugenol | L. monocytogenes | 625 | |
| Isoeugenol | L. monocytogenes | 312.5 |
Anticancer Activity
| Compound | Cell Line | IC50 | Reference |
| Eugenol | Human submandibular cell line | 0.395 mM | |
| Isoeugenol | Human submandibular cell line | 0.0523 mM | |
| Eugenol | Malignant melanoma cells | ~0.5 µM (for 50% growth inhibition) | |
| Isoeugenol | Malignant melanoma cells | > 5 µM (no significant inhibition) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of the compounds.
Procedure:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the test compound (eugenol or isoeugenol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
A series of twofold dilutions of eugenol and isoeugenol are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of eugenol or isoeugenol and incubated for a specific period.
-
An MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
Procedure:
-
The reaction is typically performed in a 96-well plate.
-
The reaction mixture includes a buffer, heme, the COX-2 enzyme, and the test compound (eugenol or isoeugenol) at various concentrations.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
The production of prostaglandins, the product of the COX reaction, is measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) for a specific prostaglandin (B15479496) like PGE2.
-
The percentage of inhibition is calculated by comparing the prostaglandin production in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by eugenol and isoeugenol and a typical experimental workflow for their bioactivity comparison.
Caption: Experimental workflow for comparative bioactivity analysis.
References
Euphenol vs. Carvacrol: A Comparative Analysis of Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial properties of Euphenol (a commonly used term for Eugenol) and Carvacrol (B1668589), supported by experimental data. The information is presented to facilitate an evidence-based evaluation of these two potent natural compounds.
This analysis reveals that while both this compound and Carvacrol exhibit broad-spectrum antimicrobial activity, Carvacrol generally demonstrates superior efficacy, particularly against fungi and several bacterial strains, as evidenced by lower Minimum Inhibitory Concentration (MIC) values in direct comparative studies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial effectiveness of this compound and Carvacrol has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from comparative studies, providing a quantitative measure of their potency. Lower MIC values indicate greater efficacy.
| Microorganism | This compound MIC | Carvacrol MIC | Reference |
| Aspergillus carbonarius A1102 | 2000 ppm | 500 ppm | [1] |
| Penicillium roqueforti PTFKK29 | 1000 ppm | 250 ppm | [1] |
| Escherichia coli (nosocomial) | > 6 mg/mL | 0.703 mg/mL | [2] |
| Staphylococcus aureus (nosocomial) | > 6 mg/mL | 0.703 mg/mL | [2] |
| Klebsiella pneumoniae (nosocomial) | > 6 mg/mL | 0.703 mg/mL | [2] |
| Pseudomonas aeruginosa (nosocomial) | > 6 mg/mL | 1.06 mg/mL | |
| Colistin-resistant Klebsiella pneumoniae | 260 µg/mL | 119 µg/mL |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to determine antimicrobial susceptibility. The following are detailed descriptions of the key experimental protocols used.
Broth Macrodilution Method for Antifungal Susceptibility Testing
This method was utilized to determine the MIC of this compound and Carvacrol against fungal pathogens such as Aspergillus carbonarius and Penicillium roqueforti.
-
Preparation of Fungal Inoculum: Fungal spores are harvested from mature cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The spore suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 spores/mL) using a hemocytometer or by spectrophotometric methods.
-
Preparation of Test Compounds: this compound and Carvacrol are serially diluted in a suitable broth medium, such as Yeast Extract Sucrose (YES) broth, to achieve a range of concentrations.
-
Inoculation and Incubation: A standardized volume of the fungal inoculum is added to each tube containing the diluted test compounds. The tubes are then incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.
Disc Diffusion Method for Antibacterial Susceptibility Testing
The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of compounds against bacteria.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Sterile filter paper discs of a standard diameter are impregnated with known concentrations of this compound and Carvacrol.
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
A quantitative method used to determine the MIC of antimicrobial agents against bacteria in a liquid medium.
-
Preparation of Microtiter Plates: Serial twofold dilutions of this compound and Carvacrol are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth, often assessed visually or by using a microplate reader.
Visualizing Experimental Workflows and Mechanisms of Action
To further clarify the processes and biological interactions discussed, the following diagrams have been generated.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: General Mechanism of Action for this compound and Carvacrol.
References
Cross-Validation of Analytical Methods for Euphenol Quantification: A Comparative Guide
A Note on Terminology: Publicly available scientific literature extensively covers the quantification of Eugenol, a major component of clove oil, but provides very limited information on Euphenol. Given the similarity in nomenclature, this guide will proceed under the assumption that the intended compound of interest is Eugenol . The principles and methodologies described herein are broadly applicable to the validation of analytical methods for similar phenolic compounds.
This guide offers a comprehensive comparison of various analytical techniques for the accurate quantification of Eugenol. It is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable analytical protocols. The cross-validation of different methods is crucial for ensuring data integrity, consistency, and accuracy, particularly in regulated environments.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for Eugenol quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most commonly employed techniques. The following tables summarize their key performance characteristics based on validated methods.
| Parameter | HPLC-UV/DAD | GC-MS | HPTLC-Densitometry |
| Linearity (r²) | > 0.999[1][2] | > 0.99[3] | > 0.997[4] |
| Limit of Detection (LOD) | 0.81 ng/mL[1] | 3 µL/L | 24 ng/band |
| Limit of Quantification (LOQ) | 2.47 ng/mL | 10 µL/L | Not explicitly stated |
| Accuracy (% Recovery) | 98.7% - 103.7% | Not explicitly stated | 99.79% |
| Precision (%RSD) | Intraday: 0.08–0.27% Interday: 0.32–1.19% | Not explicitly stated | Intraday: 0.61% Interday: 0.96% |
Experimental Protocols: Methodologies for Eugenol Quantification
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results across different analytical platforms.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
A prevalent method for Eugenol quantification involves a reversed-phase HPLC system coupled with a UV or Diode Array Detector (DAD).
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (e.g., 60:40 v/v) is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is generally performed at 280 nm.
-
Sample Preparation: Samples are typically diluted with a suitable solvent like methanol and filtered through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like Eugenol.
-
Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: The injector temperature is commonly set to 250°C.
-
Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation. For instance, an initial temperature of 70°C held for 2 minutes, followed by a ramp up to a final temperature.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
HPTLC offers a high-throughput and cost-effective method for the quantification of Eugenol.
-
Plates: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are used.
-
Mobile Phase: A mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 9.3:0.7 v/v) is a common mobile phase.
-
Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 560 nm) in absorbance/reflectance mode.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for Eugenol quantification.
Workflow for cross-validation of analytical methods.
Logical Relationship of Validation Parameters
This diagram outlines the key validation parameters that are assessed during the cross-validation process to ensure the reliability of the analytical methods.
Key parameters in analytical method cross-validation.
References
A Comparative Analysis of the Antioxidant Capacities of Euphenol and Vitamin C
In the realm of antioxidant research, both naturally derived compounds and established vitamins are of significant interest for their potential roles in mitigating oxidative stress. This guide provides a comparative study of the antioxidant capacity of Euphenol, a derivative of eugenol, and L-ascorbic acid (Vitamin C), a well-known antioxidant standard. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative antioxidant potentials supported by experimental data and methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Vitamin C have been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals and reduce oxidizing agents. The following table summarizes the quantitative data from multiple studies, providing a comparative perspective on their efficacy. The data is presented as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) and as ferric reducing antioxidant power (FRAP). Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | This compound (Eugenol) | Vitamin C (L-Ascorbic Acid) |
| DPPH Radical Scavenging Activity (IC50) | 11.7 - 196.7 µg/mL[1] | 4.97 - 6.31 µg/mL[2] |
| ABTS Radical Cation Scavenging Activity (IC50) | ~149.2 µg/mL[1] | ~1030 µg/mL[3] |
| Ferric Reducing Antioxidant Power (FRAP) | 11.2 - 18.4 mmol Fe(II)/g[4] | Assay dependent on concentration |
Note: The wide range of reported IC50 values for Eugenol in the DPPH assay reflects the variability between different experimental setups.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Vitamin C's antioxidant capacities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (this compound/Eugenol and Vitamin C) at various concentrations
-
Methanol or ethanol (B145695)
-
UV-Vis Spectrophotometer
-
96-well microplate (optional)
-
-
Procedure:
-
Prepare a stock solution of the DPPH radical in methanol or ethanol.
-
Prepare serial dilutions of the test compounds (this compound and Vitamin C) and a standard antioxidant (e.g., Trolox).
-
Add a specific volume of each dilution of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds (this compound/Eugenol and Vitamin C) at various concentrations
-
Ethanol or phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.
-
Reagents and Equipment:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.
-
Test compounds (this compound/Eugenol and Vitamin C) at various concentrations.
-
Aqueous solution of FeSO₄·7H₂O for the standard curve.
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Prepare the FRAP reagent fresh before use and warm it to 37°C.
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
A standard curve is prepared using known concentrations of Fe²⁺ solution.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as mmol of Fe²⁺ equivalents per gram of sample.
-
Antioxidant Mechanisms and Signaling Pathways
This compound (acting through its active component, eugenol) and Vitamin C employ different mechanisms to exert their antioxidant effects.
This compound (Eugenol): As a phenolic compound, eugenol's antioxidant activity is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, making it less reactive and less likely to propagate the radical chain reaction. This mechanism is a form of hydrogen atom transfer (HAT).
Vitamin C (L-Ascorbic Acid): Vitamin C is a water-soluble antioxidant that can directly scavenge a wide variety of reactive oxygen species (ROS), including superoxide, hydroxyl, and peroxyl radicals. It acts as a reducing agent, donating electrons to free radicals. This process involves a single electron transfer (SET) mechanism, where ascorbic acid is converted to the ascorbyl radical, a relatively stable and non-reactive species. The ascorbyl radical can then be reduced back to ascorbate.
Figure 1: Simplified antioxidant mechanisms of Eugenol and Vitamin C.
Experimental Workflow
The general workflow for assessing and comparing the antioxidant capacity of compounds like this compound and Vitamin C involves a series of standardized in vitro assays.
Figure 2: General workflow for antioxidant capacity assessment.
References
- 1. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Euphenol: A Natural Alternative to Traditional Food Preservatives
A Comparative Analysis of Efficacy and Mechanisms of Action
For researchers, scientists, and professionals in drug development and food science, the quest for effective and natural food preservatives is a perpetual endeavor. This guide provides a comprehensive comparison of the efficacy of Euphenol, a natural compound rich in eugenol (B1671780), against traditional food preservatives such as sorbates, benzoates, and nitrites. Through a review of experimental data, this document aims to offer an objective analysis to inform research and development in food preservation.
Executive Summary
This compound, primarily composed of the phenolic compound eugenol, demonstrates significant antimicrobial and antioxidant properties, positioning it as a viable natural alternative to conventional synthetic preservatives. While traditional preservatives like potassium sorbate (B1223678), sodium benzoate (B1203000), and sodium nitrite (B80452) have a long history of use and proven efficacy, emerging research highlights this compound's comparable, and in some cases superior, performance in inhibiting microbial growth and retarding oxidative degradation in food products. This guide synthesizes available quantitative data, details experimental methodologies for efficacy testing, and visualizes the mechanisms of action to provide a clear and concise comparison.
Antimicrobial Efficacy: A Quantitative Comparison
The primary function of a food preservative is to inhibit the growth of spoilage and pathogenic microorganisms. The efficacy of this compound and traditional preservatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound (Eugenol) and Traditional Preservatives against Common Foodborne Microorganisms
| Microorganism | This compound (Eugenol) (µg/mL) | Potassium Sorbate (µg/mL) | Sodium Benzoate (µg/mL) |
| Escherichia coli | 312.5[1] | >1000 | >1000 |
| Staphylococcus aureus | 312.5[1] | 800[2] | 400[2] |
| Listeria monocytogenes | 312.5[1] | - | - |
| Aspergillus niger | - | - | - |
| Penicillium roqueforti | 1000 | - | - |
| Saccharomyces cerevisiae | - | - | - |
| Zygosaccharomyces bailii | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. A lower MIC value indicates higher antimicrobial efficacy. Dashes indicate that comparable data was not found in the searched literature under similar conditions.
As indicated in Table 1, eugenol shows strong antibacterial activity against both Gram-positive and Gram-negative bacteria, often at concentrations lower than or comparable to traditional preservatives. For instance, the MIC of eugenol against E. coli and S. aureus was found to be 312.5 µg/mL. In comparison, a study showed the MIC of potassium sorbate against S. aureus to be 800 µg/mL and sodium benzoate to be 400 µg/mL. Against the foodborne pathogen Listeria monocytogenes, eugenol also demonstrated an MIC of 312.5 µg/mL.
In terms of antifungal activity, eugenol has been shown to be effective against food spoilage molds. For example, the MIC of eugenol against Penicillium roqueforti was determined to be 1000 ppm (or µg/mL). While direct comparative MIC values for potassium sorbate against the same mold under the same conditions were not found in the provided search results, it is a widely used mold inhibitor in acidic foods.
Antioxidant Capacity: Preventing Oxidative Spoilage
Beyond antimicrobial action, preservatives play a crucial role in preventing the oxidative deterioration of fats and lipids in food, which leads to rancidity and loss of quality. The antioxidant capacity of this compound is a key advantage.
Table 2: Comparative Antioxidant Activity of this compound (Eugenol) and Traditional Antioxidants
| Antioxidant Assay | This compound (Eugenol) | Butylated Hydroxyanisole (BHA) | Butylated Hydroxytoluene (BHT) | Sodium Nitrite |
| DPPH Radical Scavenging (EC50 in µg/mL) | 22.6 | - | - | - |
| ABTS Radical Scavenging (EC50 in µg/mL) | 146.5 | - | - | - |
| Lipid Peroxidation Inhibition (%) at 15 µg/mL | 96.7% | 95.4% | 99.7% | - |
| TBARS Reduction in Cooked Meat | Dose-dependent reduction | - | - | Dose-dependent reduction |
Note: EC50 is the effective concentration required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity. TBARS (Thiobarbituric Acid Reactive Substances) assay measures lipid peroxidation. Dashes indicate that comparable data was not found in the searched literature under similar conditions.
Eugenol exhibits potent antioxidant activity, comparable to the synthetic antioxidants BHA and BHT. One study found that at a concentration of 15 µg/mL, eugenol inhibited lipid peroxidation by 96.7%, which was similar to BHA (95.4%) and slightly less than BHT (99.7%). Another study highlighted that eugenol demonstrated higher antioxidant potential compared to BHT and BHA in several in vitro assays, including ferric reducing antioxidant property and ABTS radical scavenging ability.
In meat products, sodium nitrite is traditionally used not only for its antimicrobial properties but also for its role in color fixation and flavor development, which is linked to its antioxidant activity in preventing lipid oxidation. While direct quantitative comparisons of the antioxidant capacity of eugenol and sodium nitrite in the same meat system were not found in the search results, studies have shown that reducing sodium nitrite levels leads to increased lipid oxidation, as measured by TBARS values. This underscores the importance of an effective antioxidant in preserved meats.
Mechanisms of Action: A Visualized Comparison
Understanding the mechanisms through which these preservatives function is crucial for their effective application.
This compound (Eugenol)
Eugenol's preservative action is multi-faceted. Its phenolic structure allows it to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents. It also interferes with essential microbial enzymes and proteins. The antioxidant activity of eugenol stems from its ability to donate a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.
Caption: Mechanism of action of this compound (Eugenol).
Traditional Preservatives
-
Sorbates (e.g., Potassium Sorbate): Sorbates are most effective in their undissociated acid form, which predominates at low pH. They inhibit microbial growth by disrupting cell membrane function and inhibiting essential enzymes.
-
Benzoates (e.g., Sodium Benzoate): Similar to sorbates, benzoates are most active in their undissociated form in acidic conditions. They inhibit microbial growth by interfering with cell membrane permeability and inhibiting key enzymes in the metabolic pathways of microorganisms.
-
Nitrites (e.g., Sodium Nitrite): In cured meats, nitrite is converted to nitric oxide, which has antimicrobial effects, particularly against Clostridium botulinum. Nitric oxide also contributes to the characteristic color and flavor of cured meats and acts as an antioxidant.
Caption: Mechanisms of action of traditional food preservatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, it is essential to understand the methodologies employed in these studies.
Antimicrobial Efficacy Testing
A common method to determine the MIC is the broth microdilution method .
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The preservative (this compound or traditional preservative) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the preservative that shows no visible growth (turbidity) after incubation.
Another widely used method is the agar (B569324) well diffusion assay .
-
Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism.
-
Well Creation: Wells are aseptically punched into the agar.
-
Application of Preservative: A known concentration of the preservative solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured. A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for antimicrobial efficacy testing.
Antioxidant Capacity Assays
Several methods are used to evaluate the antioxidant capacity of food preservatives.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction in the absorbance of the DPPH solution at a specific wavelength is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The decrease in absorbance is measured to determine the antioxidant capacity.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay: This assay is commonly used to measure lipid peroxidation in food matrices, particularly in meat products. It quantifies the amount of malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid to form a colored complex.
Caption: Overview of common antioxidant capacity assay protocols.
Conclusion and Future Directions
The available evidence strongly suggests that this compound (eugenol) is a potent natural preservative with both antimicrobial and antioxidant properties that are comparable to, and in some instances, may exceed those of traditional synthetic preservatives. Its broad-spectrum activity against bacteria and fungi, coupled with its significant antioxidant capacity, makes it a promising candidate for clean-label food preservation.
For researchers and drug development professionals, further investigation into the synergistic effects of this compound with other natural preservatives could lead to the development of highly effective, multi-hurdle preservation systems. Additionally, research focusing on the application of this compound in a wider variety of food matrices and against a broader range of spoilage and pathogenic organisms will be crucial in fully elucidating its potential as a replacement for traditional preservatives. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundation for such future research and development efforts.
References
A Comparative Analysis of the Analgesic Properties of Euphenol (Eugenol) and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of Euphenol, more commonly known as Eugenol (B1671780), and the widely used local anesthetic, Lidocaine (B1675312). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding their respective mechanisms of action and analgesic efficacy.
Introduction
Eugenol is a naturally occurring phenolic compound, the primary component of clove oil, and has a long history of use in traditional medicine for pain relief, particularly in dentistry.[1][2] Its biological activities are extensive, including analgesic, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5] Lidocaine is a synthetic amino amide that has been a cornerstone of local anesthesia for decades. Its primary mechanism involves the blockade of nerve impulse conduction, leading to a temporary loss of sensation, including pain. This guide delves into a side-by-side comparison of these two compounds, examining their mechanisms, efficacy, and the experimental evidence that substantiates their analgesic claims.
Mechanism of Action: A Tale of Two Analgesics
While both Eugenol and Lidocaine exhibit analgesic properties, their mechanisms of action are distinct, targeting different components of the pain signaling pathway.
Eugenol: A Multi-Target Approach
Eugenol's analgesic effects are multifaceted, involving a combination of anti-inflammatory and neuro-modulatory actions.
-
Anti-inflammatory Action: Eugenol has been shown to inhibit the synthesis of prostaglandins (B1171923) by reducing the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
-
Receptor Interaction: It is believed to interact with α2-adrenergic and opioidergic receptors, which play a role in modulating pain perception.
-
Ion Channel Modulation: Eugenol modulates the activity of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, which are involved in the sensation of pain and heat. Furthermore, it inhibits voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which are crucial for the generation and propagation of nerve impulses.
Lidocaine: The Classic Channel Blocker
Lidocaine's mechanism is more targeted and well-established.
-
Voltage-Gated Sodium Channel Blockade: The primary mechanism of action for lidocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane. By binding to these channels, lidocaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. This effectively stops the pain signal from reaching the central nervous system.
-
Anti-inflammatory Properties: Lidocaine also possesses anti-inflammatory effects, which can contribute to its overall analgesic efficacy.
The following diagram illustrates the distinct signaling pathways targeted by Eugenol and Lidocaine.
Comparative Efficacy: Insights from Experimental Data
Direct comparative studies and independent research provide valuable data on the analgesic efficacy of Eugenol and Lidocaine.
Inhibition of Voltage-Gated Sodium Channels
A key point of comparison is the inhibition of voltage-gated sodium channels (VGSCs), a primary target for local anesthetics. A study directly comparing the inhibitory effects of Eugenol and Lidocaine on VGSCs in rat dorsal root ganglion neurons revealed the following:
| Compound | Target | IC50 (mM) |
| Eugenol | Total INa | 2.27 ± 0.07 |
| TTX-R INa | 2.21 ± 0.08 | |
| Lidocaine | Total INa | 1.42 ± 0.17 |
| TTX-R INa | 0.44 ± 0.09 | |
| Table 1: Comparative IC50 values for Eugenol and Lidocaine on voltage-gated sodium channels. |
These data indicate that while both compounds inhibit VGSCs, Lidocaine has a lower IC50 value, suggesting a higher potency in blocking these channels, particularly the tetrodotoxin-resistant (TTX-R) channels which are important in nociceptive pathways.
Topical Anesthetic Effects
A study investigating the topical anesthetic effects on the rat cornea demonstrated that both Eugenol and Lidocaine can produce a significant local anesthetic effect. Interestingly, the co-administration of a sub-anesthetic dose of Eugenol with a sub-anesthetic dose of Lidocaine produced a significant local anesthetic effect, suggesting a potential synergistic relationship.
Analgesic Effects in Animal Models
Numerous studies have evaluated the antinociceptive effects of Eugenol in various animal models of pain.
| Experimental Model | Species | Eugenol Dose | Analgesic Effect |
| Acetic Acid-Induced Writhing | Mice | 1-10 mg/kg (oral) | Dose-dependent reduction in writhing. |
| Mice | 50, 75, 100 mg/kg | Significant antinociceptive effect. | |
| Formalin Test | Mice | 10 mg/kg | 74% decrease in the 2nd phase. |
| Hot Plate Test | Mice | 100 mg/kg | Unremarkable activity. |
| Carrageenan-Induced Paw Edema | Rats | 200 mg/kg | Significant inhibition of edema. |
| Table 2: Summary of Eugenol's analgesic effects in various animal models. |
These studies highlight Eugenol's effectiveness in models of inflammatory and visceral pain.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animal Model: Typically, male ICR mice are used.
-
Drug Administration: Eugenol is administered orally at varying doses (e.g., 1-10 mg/kg). A control group receives the vehicle.
-
Induction of Writhing: 30 minutes after drug administration, a 1% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the drug-treated groups to the control group.
The following diagram outlines the workflow for the acetic acid-induced writhing test.
References
- 1. Analgesic effect of the aqueous and ethanolic extracts of clove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical effects of eugenol and lidocaine as anesthetic on histopathology and skin wound healing in rabbit | Semantic Scholar [semanticscholar.org]
- 3. What is Eugenol used for? [synapse.patsnap.com]
- 4. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 5. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the anticancer activity of Euphenol and its derivatives
A comprehensive review of the scientific literature reveals that euphenol, a naturally occurring triterpenoid, and its synthetic derivatives exhibit significant anticancer properties across a range of cancer cell lines. These compounds exert their effects through the induction of programmed cell death (apoptosis) and cell cycle arrest, making them promising candidates for further drug development. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The anticancer potential of this compound and its derivatives has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing their cytotoxic effects. The data consistently demonstrates that synthetic modifications to the this compound backbone can significantly enhance its anticancer activity.
For instance, a study on newly synthesized eugenol-based 1,3,4-oxadiazole (B1194373) hybrids showed that a derivative, compound 17, which bears a morpholine (B109124) moiety, was the most active cytotoxic agent against MCF-7 (breast cancer), SKOV3 (ovarian cancer), and PC-3 (prostate cancer) cell lines, with IC50 values of 1.71 µM, 1.84 µM, and 1.1 µM, respectively[1]. Another study highlighted a 1,2,3-triazole derivative of eugenol (B1671780), compound 9, as a potent candidate against MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values of 6.91 µM and 3.15 µM, respectively, comparable to the standard chemotherapeutic drug Doxorubicin[2][3].
In contrast, naturally occurring eugenol and its simpler derivatives, such as isoeugenol (B1672232) and their O-methylated forms, showed little to no inhibition of melanoma cell proliferation at concentrations up to 100 µM[4]. However, dimeric forms demonstrated significantly higher activity[4]. The IC50 values for eugenol itself vary widely depending on the cancer cell line, for example, 23.7 µM in HL-60 (leukemia) cells and 129.4 µM in SNU-C5 (colon cancer) cells after 48 hours of treatment.
Here is a summary of the IC50 values for this compound and its derivatives across various cancer cell lines:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Eugenol | HL-60 (Leukemia) | 23.7 | |
| U-937 (Leukemia) | 39.4 | ||
| 3LL Lewis (Lung Carcinoma) | 89.6 | ||
| HepG2 (Liver Cancer) | 118.6 | ||
| SNU-C5 (Colon Cancer) | 129.4 | ||
| G361 (Melanoma) | 500 - 2000 | ||
| MCF-7 (Breast Cancer) | 22.75 | ||
| MDA-MB-231 (Breast Cancer) | 15.09 | ||
| (S)-6,6'-dibromodehydrodieugenol | Melanoma & Neuroblastoma | Potent apoptosis inducer | |
| Compound 17 (Eugenol-1,3,4-oxadiazole hybrid) | MCF-7 (Breast Cancer) | 1.71 | |
| SKOV3 (Ovarian Cancer) | 1.84 | ||
| PC-3 (Prostate Cancer) | 1.1 | ||
| Compound 9 (Eugenol-1,2,3-triazole hybrid) | MDA-MB-231 (Breast Cancer) | 6.91 | |
| MCF-7 (Breast Cancer) | 3.15 | ||
| 5-allyl-3-nitrobenzene-1,2-diol | Colon Cancer | 19.02 x 10⁻⁶ mol L⁻¹ | |
| 4-allyl-2-methoxy-5-nitrophenyl acetate | Colon Cancer | 21.5 x 10⁻⁶ mol L⁻¹ |
Mechanisms of Anticancer Action
The primary mechanisms through which this compound and its derivatives exert their anticancer effects are the induction of apoptosis and the arrest of the cell cycle.
Apoptosis Induction
Eugenol has been shown to induce apoptosis through the mitochondrial pathway. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to a reduction in the mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c release then activates a cascade of caspases, including caspase-3 and caspase-9, which are key executioners of apoptosis, leading to DNA fragmentation and cell death. Furthermore, eugenol treatment can increase the expression of the tumor suppressor protein p53, which plays a crucial role in regulating apoptosis. Some derivatives, like (S)-6,6'-dibromodehydrodieugenol, have been identified as potent inducers of apoptosis in melanoma and neuroblastoma cells.
Caption: Signaling pathway of this compound-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, certain this compound derivatives have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, a 1,2,3-triazole derivative of eugenol, compound 9, was observed to cause cell cycle arrest at the S and G2 phases in MCF-7 breast cancer cells. Another study on a phenylpropanoid-based sulfonamide derivative showed it induced cell cycle arrest at the G1/S transition in MCF-7 cells by downregulating cyclins D1 and E. The ability to halt the cell cycle prevents cancer cells from dividing and growing.
Caption: Workflow for analyzing cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound and its derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis induction is often quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specific duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A. RNase A is used to degrade RNA to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.
Conclusion
This compound and its derivatives represent a promising class of natural product-based anticancer agents. The available data strongly suggests that synthetic modifications of the this compound structure can lead to a significant enhancement of its cytotoxic and pro-apoptotic activities. Further research, including in vivo studies and the exploration of novel derivatives, is warranted to fully elucidate their therapeutic potential in the fight against cancer. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their investigation of these compelling compounds.
References
- 1. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Independent Validation of Neuroprotective Effects: A Comparative Analysis of Eugenol and Paeonol
For Immediate Release
This guide provides a comparative analysis of the neuroprotective properties of two phenolic compounds, Eugenol and Paeonol. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental data supporting their neuroprotective potential. This document is based on preclinical data and is intended for informational purposes for further research and development.
Overview of Neuroprotective Agents
Eugenol , a primary constituent of clove oil, has demonstrated significant neuroprotective effects in various preclinical models. Its antioxidant, anti-inflammatory, and anti-apoptotic properties make it a compound of interest for mitigating neuronal damage in neurodegenerative conditions.[1][2]
Paeonol , a major phenolic component of the Moutan Cortex, has also been extensively studied for its neuroprotective capabilities. Research indicates its efficacy in reducing oxidative stress, neuroinflammation, and neuronal apoptosis in models of cerebral ischemia and neurotoxicity.[3][4]
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from preclinical studies, illustrating the neuroprotective effects of Eugenol and Paeonol on key biomarkers.
Table 1: Effects of Eugenol on Biomarkers of Neurotoxicity in an Aluminum-Induced Rat Model
| Biomarker | Control Group | Aluminum-Treated Group | Aluminum + Eugenol Group | Unit |
| Total Antioxidant Status (TAS) | 13.5 (approx.) | 11.42 ± 0.31 | 13.43 ± 0.24 | μmol g⁻¹ tissue |
| Malondialdehyde (MDA) | 20.0 (approx.) | 32.55 ± 1.68 | 25.0 (approx.) | nmol g⁻¹ tissue |
| Tumor Necrosis Factor-α (TNF-α) | 75.0 (approx.) | 118.72 ± 11.32 | 69.98 ± 4.74 | pg mg⁻¹ protein |
| Caspase-3 (Casp-3) | 2.0 (approx.) | 8.77 ± 1.26 | 3.80 ± 0.37 | ng mg⁻¹ protein |
| Brain-Derived Neurotrophic Factor (BDNF) | 110.0 (approx.) | 82.74 ± 14.53 | 108.76 ± 2.64 | pg mg⁻¹ protein |
| Acetylcholinesterase (AChE) | 20.0 (approx.) | 46.22 ± 4.90 | 24.50 ± 3.25 | U mg⁻¹ protein |
| Serotonin (5-HT) | 2.2 (approx.) | 1.54 ± 0.12 | 2.13 ± 0.27 | ng mg⁻¹ tissue |
Data sourced from a study on aluminum-induced neurotoxicity in rats.[5]
Table 2: Effects of Paeonol on Biomarkers in a Rat Model of Cerebral Ischemia-Reperfusion
| Biomarker/Parameter | Control Group | Ischemia-Reperfusion Group | Ischemia-Reperfusion + Paeonol Group | Unit |
| Cerebral Infarction Volume | N/A | Significantly increased | Significantly reduced | % of hemisphere |
| Neurological Deficit Score | 0 | Significantly increased | Significantly reduced | Score |
| Iba1-immunoreactive cells | Low | Significantly increased | Significantly reduced | Cell count |
| TLR2-immunoreactive cells | Low | Significantly increased | Significantly reduced | Cell count |
| TLR4-immunoreactive cells | Low | Significantly increased | Significantly reduced | Cell count |
| NF-κB-immunoreactive cells | Low | Significantly increased | Significantly reduced | Cell count |
| IL-1β-immunoreactive cells | Low | Significantly increased | Significantly reduced | Cell count |
| TUNEL-positive cells (apoptosis) | Low | Significantly increased | Significantly reduced | Cell count |
Data sourced from a study on cerebral ischemia-reperfusion in rats.
Table 3: Comparative Effects on Cell Viability in In Vitro Neurotoxicity Models
| Compound | Neurotoxin | Cell Line | Effect on Cell Viability |
| Paeonol | Glutamate (B1630785) (2 mM) | NSC-34 | Significantly increased |
| Paeonol | Lipopolysaccharide (LPS) (20 ng/mL) | NSC-34 | Significantly increased |
| Paeonol | Hydrogen Peroxide (H₂O₂) (300 µM) | NSC-34 | Significantly increased |
Data sourced from a study on oxidative stress in motor neuron-like cell lines.
Mechanisms of Action
Eugenol
Eugenol exerts its neuroprotective effects through multiple pathways:
-
Antioxidant Activity : It enhances the total antioxidant status and reduces lipid peroxidation.
-
Anti-inflammatory Effects : Eugenol suppresses neuroinflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α, and downregulating the NF-κB and NLRP3 inflammasome pathways.
-
Anti-apoptotic Action : It reduces the levels of pro-apoptotic proteins such as Caspase-3.
-
Neurotrophic Support : Eugenol helps in restoring the levels of Brain-Derived Neurotrophic Factor (BDNF).
Paeonol
Paeonol's neuroprotective actions are mediated by:
-
Anti-inflammatory Pathway : It significantly suppresses neuroinflammation by inhibiting the Toll-Like Receptor 2 (TLR2) and Toll-Like Receptor 4 (TLR4) signaling pathways, which in turn reduces the activation of NF-κB and the production of pro-inflammatory cytokines like IL-1β.
-
Antioxidant Properties : Paeonol enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.
-
Anti-apoptotic Effects : It reduces apoptosis, as indicated by a decrease in TUNEL-positive cells.
-
Modulation of Cellular Signaling : Paeonol has been shown to modulate various signaling pathways including PI3K/Akt/mTOR and MAPK, which are crucial for neuronal survival and synaptic plasticity.
Experimental Protocols
In Vivo Neuroprotection Assay (Aluminum-Induced Neurotoxicity Model for Eugenol)
-
Animal Model : Male Wistar rats.
-
Induction of Neurotoxicity : Daily oral administration of aluminum chloride (84 mg/kg body weight) for four consecutive weeks.
-
Treatment : Co-administration of a diet containing Eugenol (6,000 µg/g).
-
Biochemical Analysis : Brain tissue is homogenized to measure levels of TAS, MDA, TNF-α, Caspase-3, BDNF, AChE, and 5-HT using commercially available ELISA kits and standard biochemical assays.
-
Histological Analysis : Brain sections are stained to observe neuronal morphology and damage.
In Vivo Neuroprotection Assay (Cerebral Ischemia-Reperfusion Model for Paeonol)
-
Animal Model : Sprague Dawley rats.
-
Induction of Ischemia-Reperfusion : Occlusion of the right middle cerebral artery for 60 minutes, followed by 24 hours of reperfusion.
-
Treatment : Intraperitoneal administration of Paeonol (20 mg/kg) prior to ischemia.
-
Assessment of Infarction and Neurological Deficit : Measurement of cerebral infarction volume and evaluation of neurological deficits using a standardized scoring system.
-
Immunohistochemistry : Brain sections are stained for markers of inflammation (Iba1, TLR2, TLR4, NF-κB, IL-1β) and apoptosis (TUNEL).
In Vitro Neuroprotection Assay (Neurotoxicity Model for Paeonol)
-
Cell Line : NSC-34 motor neuron-like cells.
-
Induction of Neurotoxicity : Exposure to glutamate (2 mM), LPS (20 ng/mL), or H₂O₂ (300 µM) for 24 hours.
-
Treatment : Co-incubation with Paeonol (100 µM).
-
Cell Viability Assay : Assessment of cell viability using the MTT assay.
Conclusion
Both Eugenol and Paeonol demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic properties. The presented data highlights their efficacy in various preclinical models of neurodegeneration and neuronal injury. While their core mechanisms of action overlap in mitigating oxidative stress and inflammation, the specific signaling pathways they modulate may differ, offering distinct therapeutic avenues. Further research is warranted to explore their full potential in the development of novel neuroprotective therapies.
References
- 1. Neuroprotective Effects of Eugenol in Alzheimer's Disease: Mitigating Oxidative Stress, Inflammation and Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Neuroprotective Effect of Paeonol Mediates Anti-Inflammation via Suppressing Toll-Like Receptor 2 and Toll-Like Receptor 4 Signaling Pathways in Cerebral Ischemia-Reperfusion Injured Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeonol attenuates inflammation-mediated neurotoxicity and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the cost-effectiveness of synthetic vs. natural Euphenol in research
A comparative guide for researchers, scientists, and drug development professionals on the cost-effectiveness, purity, and biological activity of synthetic versus naturally derived eugenol (B1671780). This guide aims to provide objective data to inform purchasing decisions for research applications.
Note: Initial inquiries for "Euphenol" yielded extensive results for "Eugenol," a closely related and more commonly researched phenylpropanoid. This guide proceeds under the assumption that the intended compound of interest is Eugenol.
Eugenol, a naturally occurring phenolic compound, is a cornerstone in various research fields due to its well-documented anti-inflammatory, analgesic, antioxidant, and anticancer properties.[1][2] Researchers often face the choice between sourcing eugenol extracted from natural sources, primarily clove oil, or opting for a chemically synthesized version. This guide provides a comprehensive comparison to aid in selecting the most appropriate and cost-effective option for specific research needs.
Data Summary: Synthetic vs. Natural Eugenol
The following table summarizes the key comparative aspects of synthetic and natural eugenol based on available data. Prices are estimates and can vary based on supplier, purity, and volume.
| Feature | Natural Eugenol | Synthetic Eugenol | Key Considerations for Researchers |
| Primary Source | Extracted from essential oils, mainly clove (Syzygium aromaticum), nutmeg, cinnamon, and basil.[1][3] | Chemical synthesis, often from guaiacol (B22219) and allyl chloride.[1] | Natural eugenol may contain minor impurities from the plant source, which could have synergistic or confounding biological effects. Synthetic eugenol offers higher purity and consistency. |
| Purity | Typically >98%, but can vary. May contain trace amounts of other natural compounds. | High purity, often ≥99%. The impurity profile is dependent on the synthetic route. | For sensitive assays or studies on specific molecular interactions, the higher purity of synthetic eugenol is advantageous. For some applications, the natural mixture may be desirable. |
| Cost per Gram | Generally lower, approximately $0.50 - $2.00/gram for research-grade. | Can be higher, ranging from $1.00 - $5.00/gram for high-purity grades. | Bulk purchasing can significantly reduce the cost of both types. The cost-effectiveness will depend on the required purity and the scale of the research. |
| Biological Activity | Exhibits a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects. The presence of other natural compounds could potentially modulate its activity. | Demonstrates comparable biological activities to natural eugenol. The absence of co-occurring natural compounds allows for the study of eugenol's specific effects. | For studies aiming to elucidate the precise mechanism of eugenol, the synthetic version is preferable to avoid interference from other compounds. |
| Availability | Widely available from numerous chemical and natural product suppliers. | Readily available from major chemical suppliers. | Both forms are easily accessible for research purposes. |
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in eugenol research, providing a framework for experimental design and replication.
Extraction of Natural Eugenol from Cloves (Steam Distillation)
This protocol describes a common laboratory method for isolating eugenol from its natural source.
Materials:
-
Whole cloves
-
Water
-
Heating mantle
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Grind whole cloves into a coarse powder.
-
Place the ground cloves in a round-bottom flask and add water.
-
Set up the steam distillation apparatus.
-
Heat the mixture to boiling. The steam will carry the volatile eugenol over into the condenser.
-
Collect the distillate, which will be a milky emulsion of eugenol and water.
-
Extract the eugenol from the distillate using a separatory funnel and dichloromethane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the dichloromethane to yield purified eugenol.
Synthesis of Eugenol
A generalized multi-step synthetic route for producing eugenol is outlined below.
Materials:
-
Guaiacol
-
Halogenating reagent (e.g., sulfuryl chloride)
-
Organic solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Allylmagnesium halide
-
Ammonium chloride solution
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
Halogenation of Guaiacol: Dissolve guaiacol in an organic solvent and add a halogenating reagent to produce 4-halo-2-methoxyphenol.
-
Protection of Phenolic Hydroxyl Group: React the product from step 1 with an appropriate reagent to protect the hydroxyl group.
-
Grignard Reaction: React the protected intermediate with an allylmagnesium halide.
-
Deprotection: Remove the protecting group using an acid catalyst like p-toluenesulfonic acid monohydrate to yield eugenol.
-
Purify the final product via distillation.
In Vitro Assessment of Anticancer Activity (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of eugenol on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Eugenol (either natural or synthetic)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of eugenol for a specified time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) to determine the cytotoxic effect of eugenol.
Signaling Pathways Modulated by Eugenol
Eugenol exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Eugenol has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer effects.
References
Safety Operating Guide
Proper Disposal Procedures for Eugenol (Assumed "Euphenol")
Disclaimer: The chemical term "Euphenol" is not found in standard chemical databases. This guide assumes the user has made a typographical error and is referring to Eugenol . It is crucial to verify the chemical identity using the Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of any chemical.
This document provides essential safety and logistical information for the proper disposal of Eugenol in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Health and Safety Summary for Eugenol
Eugenol presents several hazards that necessitate careful handling and disposal. The following table summarizes its primary health and safety information.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2] |
| Skin Irritation/Corrosion | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. |
| Skin Sensitization | May cause an allergic skin reaction. | Avoid breathing vapors. Contaminated work clothing should not be allowed out of the workplace. If a rash occurs, seek medical advice. |
| Aquatic Hazard (Acute) | Toxic to aquatic life. | Avoid release to the environment. |
Experimental Protocol: Standard Disposal Procedure for Eugenol Waste
The following protocol outlines the step-by-step procedure for the safe disposal of Eugenol and Eugenol-contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always handle Eugenol in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate PPE, including:
- Nitrile or neoprene gloves.
- Safety glasses or goggles.
- A lab coat.
- An eyewash station and safety shower must be readily accessible.
2. Segregation and Collection of Eugenol Waste:
- Liquid Eugenol Waste:
- Collect all liquid waste containing Eugenol in a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that is resistant to Eugenol.
- Do not mix Eugenol waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents.
- Solid Eugenol-Contaminated Waste:
- This includes items such as contaminated gloves, pipette tips, and absorbent materials.
- Collect these materials in a separate, clearly labeled, and sealed container or heavy-duty plastic bag designated for solid hazardous waste.
3. Labeling of Waste Containers:
- All hazardous waste containers must be clearly labeled.
- The label should include:
- The words "Hazardous Waste".
- The full chemical name: "Eugenol Waste".
- The specific hazards (e.g., "Irritant," "Skin Sensitizer," "Harmful if Swallowed").
- The accumulation start date.
- The name and contact information of the responsible researcher or lab.
4. Storage of Eugenol Waste:
- Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
- Ensure the storage area is cool, dry, and away from direct sunlight and sources of ignition.
- Secondary containment, such as a plastic tray, should be used to prevent the spread of potential spills.
5. Final Disposal:
- Dispose of the collected Eugenol waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
- Do not dispose of Eugenol down the drain or in the regular trash. This is to prevent environmental contamination and potential harm to aquatic life.
Logical Workflow for Eugenol Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Eugenol waste in a laboratory setting.
Caption: A workflow diagram for the safe disposal of Eugenol waste.
References
Essential Safety and Operational Protocols for Handling Euphenol-like Compounds
This guide provides immediate, essential safety and logistical information for handling Euphenol-like compounds in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound-like compounds.
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles; Face shield | A face shield should be worn in addition to goggles if there is a significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves may be suitable for incidental contact, but butyl rubber, neoprene, or Viton gloves are recommended for prolonged or direct contact.[1][2][3] Always inspect gloves before use and change them immediately if contaminated.[4] |
| Skin and Body Protection | Laboratory coat; Long pants; Closed-toe shoes | A chemically resistant apron should be worn over the lab coat when there is a risk of splashing. Clothing should be made of cotton or other non-synthetic materials. |
| Respiratory Protection | Use in a chemical fume hood | If engineering controls like a fume hood are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound-like compounds must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
An eyewash station and a safety shower must be readily accessible within a 10-second travel time.
Handling Procedures:
-
Preparation: Before beginning work, ensure all required PPE is correctly worn. Cover the work surface within the fume hood with a disposable absorbent liner.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Use caution when centrifuging to prevent aerosol formation; use sealed safety cups.
-
After Use: Thoroughly decontaminate the work area.
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store containers at or below eye level.
Disposal Plan
All materials contaminated with this compound-like compounds are to be disposed of as hazardous chemical waste.
Waste Collection:
-
Segregation: Collect all contaminated waste, including empty containers, pipette tips, gloves, and absorbent liners, in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container: Use a chemically compatible container with a secure lid.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and relevant hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.
-
Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this waste down the sink.
Emergency Procedures
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with soap and plenty of water. For phenol (B47542) exposures, it is recommended to wipe the area with polyethylene (B3416737) glycol (PEG 300 or 400) before washing.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spills:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Caption: Workflow for handling and disposal of this compound-like compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
